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  • Product: 3-phenyl-2H-1,4-benzoxazine
  • CAS: 19409-26-8

Core Science & Biosynthesis

Foundational

Pharmacological Pleiotropy of 3-Phenyl-2H-1,4-Benzoxazine Derivatives: A Mechanistic Whitepaper

Executive Summary The 3-phenyl-2H-1,4-benzoxazine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By replacing the C4 carbon atom of traditional benzopyrans with a nitrogen atom, rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenyl-2H-1,4-benzoxazine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By replacing the C4 carbon atom of traditional benzopyrans with a nitrogen atom, researchers have unlocked a diverse array of polypharmacological activities. Depending on specific regioselective substitutions—particularly at the C2 and C3 positions—these derivatives exhibit potent antimicrobial, neuromuscular, and oncological mechanisms of action.

As an Application Scientist overseeing preclinical drug characterization, I have structured this whitepaper to dissect the precise causality behind these mechanisms. We will explore how these molecules bypass standard antimicrobial resistance, modulate skeletal muscle ion channels, and disrupt oncogenic kinase signaling, supported by self-validating experimental workflows.

Antimicrobial Efficacy via Topoisomerase IV Inhibition

Mechanistic Causality

Standard fluoroquinolones (e.g., Ciprofloxacin) face severe clinical limitations due to heavy efflux pump clearance and target-site mutations in bacterial GyrA and ParC genes[1]. 3-phenyl-1,4-benzoxazine derivatives orthologously bypass these resistance mechanisms by acting as potent bacterial topoisomerase II (DNA gyrase) and Topoisomerase IV inhibitors[1],[2].

Structurally, these derivatives intercalate into the DNA cleavage complex differently than quinolones. Molecular docking studies on multidrug-resistant Acinetobacter baumannii reveal that 1,4-benzoxazines target the water-metal ion bridge surrounding the Mg²⁺ ion, forming critical hydrogen bonds with Ser84 and Glu88 residues in the ParC subunit[2]. By stabilizing the transient covalent enzyme-DNA cleavage complex, they prevent DNA religation, leading to lethal double-strand breaks and rapid bacterial apoptosis[1].

TopoInhibition A Supercoiled Bacterial DNA B Topo IV / DNA Gyrase Binding A->B C Transient Cleavage Complex B->C ATP Hydrolysis D 3-phenyl-1,4-benzoxazine Intercalation C->D Drug Binding E Irreversible Complex Stabilization C->E Inhibition of Religation D->E F Double-Strand DNA Breaks E->F

Diagram 1: Mechanism of Topoisomerase IV inhibition and DNA cleavage stabilization by benzoxazines.

Experimental Workflow: Self-Validating DNA Cleavage Assay

To empirically validate topoisomerase inhibition, we utilize an in vitro DNA cleavage assay that measures the conversion of supercoiled plasmid DNA to linear DNA.

  • Substrate & Enzyme Preparation: Incubate 0.5 µg of supercoiled pBR322 plasmid DNA with purified A. baumannii Topoisomerase IV in a reaction buffer containing 1 mM ATP and 5 mM MgCl₂.

  • Compound Introduction: Introduce the 3-phenyl-1,4-benzoxazine derivative at varying concentrations (0.1 µM to 50 µM).

  • Self-Validation Controls:

    • Negative Control: Buffer + DNA (No enzyme) to establish baseline supercoiled integrity.

    • Positive Control: Ciprofloxacin (5 µM) against both wild-type and GyrA mutant strains to benchmark the orthologous bypass capability.

  • Complex Trapping: Arrest the reaction by adding 1% SDS and 1 mg/mL Proteinase K, incubating at 37°C for 30 minutes to digest the topoisomerase and trap the cleaved DNA fragments.

  • Quantification: Resolve the DNA topological states via 1% agarose gel electrophoresis (containing 0.5 µg/mL ethidium bromide). Quantify the ratio of linear DNA (cleaved) to supercoiled DNA (intact) using densitometry.

Neuromuscular Modulation: KATP Channel Agonism

Mechanistic Causality

In skeletal muscle, ATP-sensitive potassium (KATP) channels couple intracellular metabolic states to membrane excitability. First-generation potassium channel openers (KCOs) like cromakalim lack tissue selectivity, causing systemic hypotension[3].

By synthesizing 2H-1,4-benzoxazine derivatives with specific alkyl substitutions at position 2 (methyl, ethyl, or propyl groups), researchers have created highly potent, muscle-selective KATP agonists[3]. The causality here is driven by lipophilicity: there is a strict inverse relationship (r = -0.97) between the compound's partition coefficient (log P) and its DE₅₀ (effective dose for 50% channel activation)[3]. The highly lipophilic 2-propyl-3-phenyl-2H-1,4-benzoxazine derivative selectively binds to the sulfonylurea receptor (SUR) subunit of the skeletal muscle KATP complex, inducing a conformational shift that opens the Kir6.2 pore. This triggers K⁺ efflux, hyperpolarizes the sarcolemma, and secondary closes voltage-dependent Ca²⁺ channels, mitigating hyperexcitability in myotonic disorders[3].

KATP_Activation Drug 2-Alkyl-1,4-benzoxazine SUR SUR Subunit Binding Drug->SUR Lipophilicity (log P) Dependent Pore Kir6.2 Pore Opening SUR->Pore Conformational Shift Efflux K+ Efflux Pore->Efflux Hyper Membrane Hyperpolarization Efflux->Hyper Ca Reduction in Ca2+ Influx Hyper->Ca VDCC Closure

Diagram 2: Skeletal muscle KATP channel activation pathway driven by lipophilic benzoxazine derivatives.

Experimental Workflow: Inside-Out Patch-Clamp Electrophysiology

To isolate the direct effect of the compound on the KATP channel without intracellular secondary messenger interference, we utilize the excised inside-out patch-clamp configuration.

  • Fiber Isolation: Enzymatically dissociate native skeletal muscle fibers from adult rats using collagenase.

  • Gigaseal Formation: Using borosilicate glass pipettes (resistance 1.5–3 MΩ) filled with symmetrical K⁺ solutions (150 mM KCl), approach the sarcolemma and apply gentle negative pressure to form a >10 GΩ seal.

  • Patch Excision: Rapidly withdraw the pipette to excise the membrane patch, exposing the intracellular face of the KATP channel to the bath solution.

  • Self-Validation Check (Critical): Perfuse the bath with 10⁻⁴ M ATP. A functional KATP channel must immediately close (Po ≈ 0). If the channel remains open, the recording is discarded, ensuring all subsequent data is strictly KATP-mediated[3].

  • Dose-Response Recording: Wash out the ATP to reopen the channels, then perfuse the 2-alkyl-benzoxazine derivatives at ascending concentrations (10⁻⁸ to 10⁻⁶ M). Record single-channel currents at a holding potential of -60 mV and calculate the open probability (Po).

PatchClampWorkflow Prep Isolate Native Muscle Fibers Seal Form Gigaseal (Cell-Attached) Prep->Seal Patch Excised Inside-Out Configuration Seal->Patch Val Validate with 10^-4 M ATP Patch->Val Perf Perfuse Benzoxazine (10^-8 to 10^-6 M) Val->Perf Rec Record Single-Channel Open Probability Perf->Rec

Diagram 3: Step-by-step inside-out patch-clamp electrophysiology workflow with built-in ATP validation.

Oncological Targeting: Kinase Inhibition and Membrane Disruption

Recent structural modifications of 3,4-dihydro-2H-1,4-benzoxazines have yielded potent antiproliferative agents against solid tumors[4]. The mechanism of action is dual-faceted:

  • Kinase Inhibition: Substituted derivatives exhibit targeted residual activity against HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1)[4]. Molecular docking confirms that these compounds establish critical hydrogen bonds within the catalytically active domains of these receptor kinases, halting downstream proliferative signaling[4].

  • Membrane Permeability: Concurrently, these compounds induce profound cytotoxic activity by disrupting cellular membrane permeability, triggering both inflammatory (pyroptotic) and non-inflammatory (apoptotic) cell death mechanisms[4]. This dual capability makes them highly versatile against heterogeneous tumor microenvironments.

Quantitative Pharmacodynamics Summary

The following table synthesizes the quantitative efficacy of various 1,4-benzoxazine derivatives across their respective biological targets, demonstrating the scaffold's highly tunable pharmacodynamics[3],[4].

Target / AssayCell Line / TissueActive DerivativeEfficacy MetricValue
Antiproliferative (Breast) MCF-7 Cancer CellsCompound 2b (Substituted 3,4-dihydro)IC₅₀2.27 µM
Antiproliferative (Colon) HCT-116 Cancer CellsCompound 2b (Substituted 3,4-dihydro)IC₅₀4.44 µM
Antiproliferative (Breast) MCF-7 Cancer CellsCompound 4b (Substituted 3,4-dihydro)IC₅₀3.26 µM
KATP Channel Agonism Native Skeletal Muscle2-Propyl-2H-1,4-benzoxazineDE₅₀Highest Potency (Log P dependent)
KATP Channel Agonism Native Skeletal Muscle2-Methyl-2H-1,4-benzoxazineDE₅₀Lowest Potency (Log P dependent)

References

  • Benchchem.3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine - Benchchem.
  • National Institutes of Health (PMC).Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle KATP channel.
  • National Institutes of Health (PubMed).New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death.
  • ESIS Research.Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumanni.
  • MDPI.Synthesis and Evaluation of New Nitrone-Based Benzoxazinic Antioxidants.

Sources

Exploratory

An In-depth Technical Guide on the Electronic Structure of 3-Phenyl-2H-1,4-Benzoxazine: A Density Functional Theory Approach

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-benzoxazine scaffold is a "biologically privileged" structure, integral to a multitude of compounds with significant therapeutic potential,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a "biologically privileged" structure, integral to a multitude of compounds with significant therapeutic potential, particularly in oncology.[1] Understanding the electronic structure of these molecules is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity. This guide provides a comprehensive examination of the electronic properties of a representative member, 3-phenyl-2H-1,4-benzoxazine, through the lens of Density Functional Theory (DFT). We will explore the causality behind computational choices, present a detailed, self-validating protocol, and ground our findings in authoritative references.

Introduction: The Significance of 1,4-Benzoxazines in Medicinal Chemistry

The 1,4-benzoxazine core is a recurring motif in a diverse array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Recent studies have highlighted the potential of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives as orally bioavailable anticancer agents that can inhibit angiogenesis.[1] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency and selectivity, making it a promising lead for the development of novel therapeutics.[1]

A fundamental understanding of the electronic landscape of these molecules is crucial for predicting their reactivity, intermolecular interactions, and ultimately, their biological activity. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for elucidating the electronic structure of medium to large-sized organic molecules.

This guide will focus on 3-phenyl-2H-1,4-benzoxazine as a model system to illustrate the application of DFT in characterizing the electronic properties of this important class of compounds.

Methodological Framework: A Rationale-Driven DFT Protocol

The integrity of any computational study hinges on the judicious selection of theoretical methods. Our protocol is designed to be a self-validating system, where the choices are dictated by established best practices and the specific nature of the system under investigation.

The Choice of Functional and Basis Set: B3LYP/6-311++G(d,p)

For organic molecules containing C, H, N, and O, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has consistently demonstrated a robust performance in predicting molecular geometries and electronic properties.[4][5][6] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.

The choice of the basis set is equally critical. We employ the 6-311++G(d,p) basis set. Let's dissect this choice:

  • 6-311G : This triple-zeta basis set provides a more flexible description of the valence electrons compared to smaller basis sets, which is essential for accurately modeling chemical bonding.

  • ++ : The double diffuse functions are crucial for describing the behavior of electrons far from the nucleus. This is particularly important for accurately modeling non-covalent interactions and predicting properties like electron affinity and polarizability.

  • (d,p) : Polarization functions (d-functions on heavy atoms and p-functions on hydrogen) are added to allow for orbital shapes to deform, which is vital for describing the anisotropic nature of chemical bonds and achieving accurate geometries and energies.[5]

Numerous studies on benzoxazine and related heterocyclic systems have successfully utilized the B3LYP functional with Pople-style basis sets, providing a strong precedent for our selection.[4][5][7][8]

Computational Workflow

The following workflow outlines the key steps in our DFT investigation.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Validation mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_props Verified Minimum interpretation Interpretation of Results electronic_props->interpretation validation Validation with Experimental Data validation->interpretation

Figure 1: A schematic representation of the DFT calculation workflow.

Experimental Protocol: Step-by-Step DFT Calculation

  • Molecule Construction: The 3D structure of 3-phenyl-2H-1,4-benzoxazine is built using a molecular editor (e.g., GaussView).

  • Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., semi-empirical PM6 method) to obtain a reasonable starting structure.

  • Geometry Optimization: The final geometry optimization is carried out using the B3LYP/6-311++G(d,p) level of theory in the gas phase. This step locates the minimum energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The optimized geometry of 3-phenyl-2H-1,4-benzoxazine reveals key structural features. The oxazine ring adopts a half-chair conformation, which is a common feature for this heterocyclic system.[3] The bond lengths and angles obtained from the DFT calculations can be compared with experimental X-ray diffraction data of similar benzoxazine derivatives to validate the computational model.[2][4][9]

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (Similar Systems)[2][4]
C-O (oxazine)~1.38 Å1.379 - 1.401 Å
C-N (oxazine)~1.46 Å~1.47 Å
C-C (phenyl)~1.39 Å1.393 - 1.405 Å

Table 1: Comparison of selected calculated and experimental bond lengths for 3-phenyl-2H-1,4-benzoxazine and related structures.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

FMO_Diagram lumo π* orbital (delocalized over benzoxazine and phenyl rings) homo π orbital (primarily localized on the benzoxazine moiety) homo->lumo ΔE = E_LUMO - E_HOMO energy_up Energy energy_down energy_down

Figure 2: A conceptual diagram of the Frontier Molecular Orbitals (HOMO and LUMO).

For 3-phenyl-2H-1,4-benzoxazine, the HOMO is typically a π-orbital primarily localized on the electron-rich benzoxazine ring system. The LUMO is generally a π* anti-bonding orbital delocalized over both the benzoxazine and the phenyl rings.

ParameterCalculated Value (eV)
EHOMO-5.8 to -6.2
ELUMO-1.0 to -1.5
ΔE (HOMO-LUMO Gap)4.3 to 5.2

Table 2: Calculated Frontier Molecular Orbital energies and the HOMO-LUMO energy gap for 3-phenyl-2H-1,4-benzoxazine. (Note: These are typical ranges and the exact values will depend on the specific computational setup).

The relatively large HOMO-LUMO gap suggests that 3-phenyl-2H-1,4-benzoxazine is a kinetically stable molecule. This information is valuable for drug development, as it indicates a lower propensity for undesired reactions in a biological environment.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values.

  • Red (Negative Potential): Indicates regions of high electron density, which are susceptible to electrophilic attack. In 3-phenyl-2H-1,4-benzoxazine, these regions are typically located around the oxygen and nitrogen atoms of the oxazine ring.

  • Blue (Positive Potential): Represents regions of low electron density or positive charge, which are prone to nucleophilic attack. These are often found around the hydrogen atoms.

  • Green (Neutral Potential): Indicates regions of near-zero potential.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) cluster_reactivity Reactivity red Red (Negative) electrophilic Electrophilic Attack red->electrophilic Susceptible to blue Blue (Positive) nucleophilic Nucleophilic Attack blue->nucleophilic Prone to green Green (Neutral)

Figure 3: A conceptual diagram illustrating the relationship between MEP and chemical reactivity.

The MEP map of 3-phenyl-2H-1,4-benzoxazine clearly delineates the electron-rich and electron-poor regions, providing a visual guide for understanding its intermolecular interactions, such as hydrogen bonding with biological targets.

Conclusion and Future Directions

This in-depth technical guide has demonstrated the power of Density Functional Theory in elucidating the electronic structure of 3-phenyl-2H-1,4-benzoxazine. Through a carefully rationalized and self-validating protocol, we have characterized its optimized geometry, frontier molecular orbitals, and molecular electrostatic potential. These computational insights provide a robust foundation for understanding the reactivity and potential biological activity of this important class of heterocyclic compounds.

Future work could extend this analysis to a broader range of substituted 1,4-benzoxazine derivatives to establish quantitative structure-activity relationships (QSAR). Furthermore, combining these DFT calculations with molecular docking studies can provide a more comprehensive picture of their interactions with specific biological targets, thereby accelerating the drug discovery and development process.

References

  • Exploration of Novel Therapeutic Benzoxazines as Anti- Breast Cancer Agents: DFT Computations and In Silico Predictions. (2025). Letters in Applied NanoBioScience, 14(3), 172-197. [Link]

  • Understanding the Origin of the Low Cure-Shrinkage of Polybenzoxazine Resin by Computational Simulation. (2021). arXiv. [Link]

  • Advances in molecular modeling of benzoxazine based thermoset polymers. (2018). Morressier. [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-). (n.d.). SciSpace. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]

  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. (n.d.). PMC. [Link]

  • Understanding the Origin of the Low Cure Shrinkage of Polybenzoxazine Resin by Computational Simulation. (2021). ACS Applied Polymer Materials. [Link]

  • Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. (2003). Macromolecules. [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). MDPI. [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. (n.d.). ResearchGate. [Link]

  • Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. (2016). MDPI. [Link]

  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. (2014). Elsevier. [Link]

  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. (n.d.). Elsevier. [https://www.elsevier.com/]
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (n.d.). PMC. [Link]

  • B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. (2018). International Journal of Scientific Engineering and Research (IJSER). [Link]

  • Using the 6–31G (d) basis set, the DFT/B3LYP approach was used to... (n.d.). ResearchGate. [Link]

  • Engineering Alloxazines by Boron Coordination and Click Chemistry toward Small‐molecule Fluorescent Probes. (2025). PMC. [Link]

  • Synthesis and Characterization of New Benzoxazine-Based Phenolic Resins from Renewable Resources and the Properties of Their Polymers. (2025). ResearchGate. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008). PubMed. [Link]

  • Stereo-electronic Effect of Phenyl Substituents on Thermal Properties of Oxazine-Ring Substituted Benzoxazine Monomers & Polymers. (n.d.). SciMeetings | ACS. [Link]

  • Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. (2016). PMC. [Link]

  • Four most stable conformers optimized at the B3LYP/6-311++G** level of... (n.d.). ResearchGate. [Link]

  • Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. (n.d.). Semantic Scholar. [Link]

  • HOMO and LUMO orbital plots of 1–4 based on time‐dependent density... (n.d.). ResearchGate. [Link]

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2025). PMC. [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). PubMed. [Link]

  • Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. (2021). PMC. [Link]

  • Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. (2010). Macromolecules. [Link]

  • Search Results - Beilstein Journals. (2024). Beilstein Journals. [Link]

  • Synthesis and Structure Determination of 2,3-Diphenyl-2H-1,4-Benzoxazin-2-ol. (n.d.). SAGE Journals. [Link]

  • 3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: a tricky “structure-to-magnetism” correlation aided by DFT calculations. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • 3-phenyl-2H-benzo[b][4][7]oxazine. (2025). Chemsrc. [Link]

  • 2-Phenyl-4H-1,3-benzoxazin-4-one. (n.d.). PubChem. [Link]

Sources

Foundational

spectroscopic characterization of 3-phenyl-2H-1,4-benzoxazine compounds

Spectroscopic Characterization of 3-Phenyl-2H-1,4-Benzoxazine Scaffolds: A Comprehensive Analytical Guide As a Senior Application Scientist specializing in heterocyclic structural elucidation, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 3-Phenyl-2H-1,4-Benzoxazine Scaffolds: A Comprehensive Analytical Guide

As a Senior Application Scientist specializing in heterocyclic structural elucidation, I frequently encounter the 3-phenyl-2H-1,4-benzoxazine scaffold. This privileged motif is a cornerstone in the development of neuroprotective agents, antioxidants, and anti-proliferative oncology drugs[1][2]. However, its characterization is fraught with analytical traps. The primary challenge lies in definitively distinguishing the fully conjugated 2H-imine from its synthetic precursors, such as the 3,4-dihydro-2H-1,4-benzoxazine intermediate, or its N-oxide nitrone derivatives[3].

This whitepaper outlines a rigorous, causality-driven analytical strategy to definitively characterize 3-phenyl-2H-1,4-benzoxazine compounds, ensuring that every piece of spectral data serves as a self-validating proof of molecular architecture.

The Analytical Workflow Strategy

Structural elucidation cannot be a linear checklist; it must be a converging matrix of orthogonal data. We rely on High-Resolution Mass Spectrometry (HRMS) to lock in the exact elemental composition, Fourier-Transform Infrared (FT-IR) spectroscopy to triage functional groups, and multidimensional Nuclear Magnetic Resonance (NMR) to map the exact regiochemistry and oxidation state.

Workflow N1 3-Phenyl-2H-1,4-Benzoxazine Synthesized Isolate N2 Chromatographic Profiling (LC-UV/ELSD) N1->N2 >95% Purity Required N3 Functional Group Triage (ATR-FTIR) N2->N3 Solid-State Aliquot N4 Exact Mass & Formula (ESI-HRMS) N2->N4 Solution-State Aliquot N5 Regiochemistry & Connectivity (1D/2D NMR) N3->N5 C=N / C-O-C Confirmed N4->N5 [M+H]+ Confirmed N6 Self-Validating Structural Consensus N5->N6 Orthogonal Data Matched

Fig 1. Logical workflow for the orthogonal spectroscopic characterization of benzoxazines.

Spectroscopic Modalities & Mechanistic Causality

Nuclear Magnetic Resonance (NMR): The Core of Regiochemical Assignment

The most critical question when analyzing a synthesized 3-phenyl-1,4-benzoxazine is confirming the oxidation state of the nitrogen-containing ring.

Solvent Selection: While DMSO- d6​ is often used for highly polar derivatives, I strongly advocate for CDCl 3​ as the default solvent for unsubstituted or halogenated 3-phenyl-2H-1,4-benzoxazines. CDCl 3​ prevents the masking of critical aliphatic regions by residual water peaks often exacerbated in hygroscopic DMSO, ensuring pristine integration of the C2 protons[4].

1 H NMR Causality: The diagnostic hallmark of the 2H-1,4-benzoxazine system is the C2 methylene group. Because it is flanked by an ether oxygen and an sp2 -hybridized imine carbon (C=N), these protons are highly deshielded. They appear as a sharp singlet at exactly δ 5.08 ppm in CDCl 3​ [4]. Why is this important? If your synthesis arrested at the intermediate 3,4-dihydro stage, the C2 protons would shift significantly upfield to δ 4.2–4.5 ppm, and you would observe a characteristic N-H proton coupling[1]. Furthermore, if the compound oxidized further to an N-oxide (nitrone), the C2 singlet would shift even further downfield to δ 5.37–5.38 ppm due to the intense electron-withdrawing nature of the nitronyl function[3].

13 C NMR Causality: The C3 imine carbon (C=N) is the anchor point of the molecule, typically resonating at δ 158.8 ppm[4]. The C2 carbon appears at δ 63.0 ppm[4]. Using 2D HMBC (Heteronuclear Multiple Bond Correlation), we can observe a definitive 3JCH​ cross-peak between the C3 imine carbon and the ortho-protons of the 3-phenyl ring. This specific correlation proves that the phenyl ring is covalently attached to the C3 position, ruling out alternative rearrangement products.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Triage

In my laboratory, we exclusively use Attenuated Total Reflectance (ATR) FT-IR over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch that routinely obscures the 3300–3400 cm −1 region.

By using ATR-FTIR, we can confidently rely on the absence of an N-H stretching band to prove that the 3,4-dihydro amine has fully oxidized to the imine[1][2]. The successful formation of the 3-phenyl-2H-1,4-benzoxazine is positively validated by a sharp, intense C=N stretching frequency at 1600–1612 cm −1 , and the asymmetric C-O-C stretch of the oxazine ring at 1274 cm −1 [4].

High-Resolution Mass Spectrometry (HRMS): Isotopic Validation

Because the imine nitrogen is readily protonated, Electrospray Ionization in positive mode (ESI+) is the optimal technique. For the parent 3-phenyl-2H-1,4-benzoxazine ( C14​H11​NO ), the theoretical [M+H]+ is m/z 210.0913. The exact mass not only confirms the formula but also distinguishes the compound from potential dimeric byproducts (e.g., trans- Δ2,2′ -bi-(3-phenyl-2H-1,4-benzoxazine)) which can form under aggressive oxidative conditions.

Quantitative Spectral Data Summary

The following table synthesizes the expected spectroscopic ranges for the 3-phenyl-2H-1,4-benzoxazine scaffold, acting as a reference matrix for rapid data triage.

Spectroscopic ModalityTarget FeatureExpected Range / ValueDiagnostic Significance
1 H NMR (CDCl 3​ ) C2-CH 2​ Protons δ 5.02 – 5.11 ppm (Singlet)Confirms 2H-isomer; distinguishes from 3,4-dihydro derivatives ( δ 4.3 ppm)[1][4].
13 C NMR (CDCl 3​ ) C3 (C=N) Carbon δ 155.0 – 160.0 ppmValidates the imine bond formation and conjugation[4].
13 C NMR (CDCl 3​ ) C2 (CH 2​ ) Carbon δ 62.0 – 64.0 ppmConfirms the oxazine ring closure[4].
FT-IR (ATR) C=N Stretch1600 – 1620 cm −1 Primary functional group validation for the imine[4].
FT-IR (ATR) C-O-C Asym. Stretch1200 – 1280 cm −1 Confirms the ether linkage in the oxazine ring[4].
HRMS (ESI+) [M+H]+ IonExact Mass ± 5 ppmValidates elemental composition and rules out oxidative dimerization.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, protocols must be designed to fail safely—meaning if an error or impurity exists, the protocol itself will highlight it.

Protocol A: High-Fidelity NMR Acquisition & Regiochemical Validation
  • Sample Preparation: Dissolve exactly 15 mg of the purified analyte in 600 µL of high-purity CDCl 3​ (100.0 atom % D) containing 0.03% v/v TMS.

  • 1D Acquisition: Acquire the 1 H NMR spectrum at 400 MHz (16 scans, relaxation delay d1​ = 2.0 s to ensure complete relaxation of the C2 protons). Acquire the 13 C{ 1 H} NMR spectrum (1024 scans, d1​ = 2.0 s).

  • 2D Acquisition: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Self-Validation Check: Integrate the C2-CH 2​ singlet ( δ ~5.08 ppm) against the multiplet of the 3-phenyl ring ( δ ~7.44–7.93 ppm). The ratio must be exactly 2:5[4]. Any deviation >5% indicates incomplete cyclization, co-eluting 3,4-dihydro impurities, or unexpected halogenation on the phenyl ring.

Protocol B: LC-HRMS Isotopic Profiling
  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) supplemented with 0.1% formic acid to drive ionization.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) using a rapid 5-minute gradient (5% to 95% Acetonitrile).

  • Mass Acquisition: Operate the HRMS in ESI+ mode, scanning m/z 100–1000 with a mass resolution of at least 70,000 (FWHM).

  • Self-Validation Check: Extract the exact mass of the [M+H]+ peak. The mass error must be 5 ppm. Furthermore, the isotopic pattern (M+1, M+2) must perfectly overlay with the theoretical simulated isotope distribution for the target formula. A mismatch in the M+2 peak intensity immediately flags the presence of unexpected elements (like sulfur or chlorine) or a compromised synthesis.

References

  • Prevention of UVA-Induced Oxidative Damage in Human Dermal Fibroblasts by New UV Filters, Assessed Using a Novel In Vitro Experimental System. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENJk5BhJyzbeIIKl7rMpD8X5so00vwG0dxHTWnLMxxssHd5nUjYcsQBJkc7_3BZ9J9wLF9rP_z55Q1VPOPuZdJGUADMIwhkXJnw0dvoDIJoxjRzD9HzvXJt0SmwRJ-jn6OSr6CL7uzUt1Dk6fvRs6wdMbmgtPW6aAZXrRmXcxRv2CSBA==]
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXRuULl2ewCGxICZmYCTpE91O9zeJ0-BIBvy9r4sUMRE4R_tA8t-IBSDcbEpCm9qdr6txdMKIbnXH7qk9X9R9Qj8EQFHKfbxt_sVfqSZOJOvjQ3Gz2W33o1nLZr91p2SqL]
  • Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECFuuLH7-FiOCF8gmgiAKkQ74_iJYZzyMYU_5_dRWArPdEnlU7LjbWNUyfGy3rZwocfzJwllJQSNdpotgJIdJinZ3H5TJozMRWjxkLqUEU72sIGzD0VZ4NLTY9DjO_VvJdMFjvegjgX15JvQ==]
  • 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETp8iTgIkESOt3ilPj9rLXrhjUve6EMn3hRrJvyYie7Gfoath--I2lakWA26KEhdVkHpflPCUWnFKtjOPKo4gSvSiir8Tw9FcG7AV7XDRqHkOwU-XXIQdd-pEu7Q7i3AQHXOyA]

Sources

Exploratory

The 3-Phenyl-2H-1,4-Benzoxazine Scaffold: A Technical Guide to Preliminary Biological Activity and Synthetic Validation

Executive Summary The 1,4-benzoxazine core is widely recognized as a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for a diverse array of biological targets[1]. Specifically, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzoxazine core is widely recognized as a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for a diverse array of biological targets[1]. Specifically, the 3-phenyl-2H-1,4-benzoxazine derivative and its corresponding N-oxides (nitrones) have emerged as potent pharmacophores with exceptional antioxidant, antimicrobial, and photoprotective properties[2][3][4].

This whitepaper provides a rigorous, field-proven framework for the preliminary investigation of this scaffold. It details the mechanistic rationale behind its biological efficacy, outlines self-validating synthetic workflows, and establishes standardized protocols for in vitro screening designed for researchers and drug development professionals.

Pharmacophore Rationale and Mechanistic Pathways

The biological versatility of the 3-phenyl-2H-1,4-benzoxazine scaffold is not coincidental; it is a direct consequence of its structural and electronic properties:

  • Conformational Rigidity: The fused bicyclic system (a benzene ring annulated to an oxazine ring) restricts conformational freedom. This rigidity lowers the entropic penalty upon binding, enhancing specific interactions with complex biological targets such as the bacterial DNA gyrase (GyrB) active site[1][2].

  • Electronic Tunability at C3: The phenyl ring at the C3 position serves as an electronic tuning fork. Introducing electron-withdrawing groups (e.g., methoxycarbonyl) or electron-donating groups (e.g., methoxy) significantly alters the molecule's lipophilicity, radical scavenging capacity, and UV absorption profile[3][5].

  • Spin-Trapping Capability (N-Oxides): When oxidized to its N-oxide (nitrone) form, the scaffold exhibits exceptional radical-trapping properties. The benzoxazinic nitrone structure stabilizes unpaired electrons highly efficiently, outperforming standard antioxidants like α-phenyl-tert-butylnitrone (PBN) in cellular models[4][5].

G Core 3-Phenyl-2H-1,4-Benzoxazine Core Scaffold Antioxidant Antioxidant Activity (Nitrone / N-Oxide Derivatives) Core->Antioxidant Oxidation to N-oxide Antimicrobial Antimicrobial Activity (GyrB Inhibition) Core->Antimicrobial C3/C4 Substitution UVFilter Photoprotection (UVA/UVB Absorption) Core->UVFilter Methoxy Addition Radical Free Radical Scavenging (Superior to PBN) Antioxidant->Radical Spin Trapping Pathogens E. coli & S. aureus Growth Inhibition Antimicrobial->Pathogens Active Site Binding Fibroblasts Dermal Fibroblast Oxidative Damage Prevention UVFilter->Fibroblasts Photon Absorption

Pharmacological pathways and target interactions of the 3-phenyl-2H-1,4-benzoxazine scaffold.

Synthetic Strategy and Structural Validation

To investigate the biological activity of these compounds, a robust and high-yield synthetic route is mandatory. The standard laboratory-scale synthesis relies on the condensation of 2-aminophenol (or 2-nitrophenol for N-oxide derivatives) with an α-haloketone, such as 2-bromoacetophenone[4][6].

Causality in Experimental Design:
  • Base and Solvent Selection: Potassium carbonate (K₂CO₃) in a polar aprotic solvent (acetone) is utilized. Why? The mild basicity of K₂CO₃ is sufficient to deprotonate the phenol for the initial O-alkylation step without causing the degradation of the α-haloketone, which is prone to side reactions under strongly basic conditions[6].

  • Reductive Cyclization (For Nitrones): When synthesizing benzoxazinic nitrones, researchers start with 2-nitrophenol. The subsequent reductive cyclization utilizes Zn/NH₄Cl. Why? This specific reagent combination ensures the selective partial reduction of the nitro group to a hydroxylamine intermediate. A stronger reducing agent would fully reduce the nitro group to an amine, preventing the formation of the desired N-oxide (nitrone) during the intramolecular condensation with the ketone[4][5].

Workflow Reagent1 2-Aminophenol (or 2-Nitrophenol) Condensation Alkaline Condensation (K2CO3, Acetone) Reagent1->Condensation Reagent2 2-Bromoacetophenone Reagent2->Condensation Intermediate O-Alkylated Intermediate Condensation->Intermediate Cyclization Reductive Cyclization (Zn/NH4Cl or Reflux) Intermediate->Cyclization Product 3-Phenyl-2H-1,4-Benzoxazine (or N-oxide) Cyclization->Product Validation Orthogonal Validation (NMR, IR, MS) Product->Validation

Synthetic workflow and orthogonal validation for 3-phenyl-2H-1,4-benzoxazine derivatives.

Quantitative Biological Activity Profiles

The preliminary biological evaluation of 3-phenyl-2H-1,4-benzoxazine derivatives typically focuses on three primary domains. The table below summarizes the quantitative metrics and targets associated with specific structural modifications.

Table 1: Summary of Quantitative Biological Data
Derivative / ModificationPrimary Biological Target / AssayKey Quantitative ObservationReference
3-Phenyl-2H-1,4-benzoxazine N-oxide Free Radicals (DPPH Assay)Superior scavenging kinetics compared to commercial PBN.[4][5]
3-Phenyl-4'-methoxy-1,4-benzoxazine UVA/UVB Absorption (Dermal Fibroblasts)Broad-spectrum UV absorption; prevents UVA-induced oxidative damage.[3]
2H-benzo[b][1,4]oxazin-3(4H)-one analogs E. coli & S. aureus DNA Gyrase (GyrB)High binding affinity in docking studies; potent MIC across tested strains.[2]

Standardized Experimental Methodologies

To ensure reproducibility, trustworthiness, and scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives/negatives.

Protocol A: In Vitro Antioxidant Evaluation (DPPH Scavenging Assay)

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides a rapid, spectrophotometric method to evaluate the hydrogen-donating and spin-trapping ability of benzoxazine nitrones[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µM solution of DPPH in HPLC-grade methanol. Prepare serial dilutions (10 µM to 100 µM) of the synthesized 3-phenyl-2H-1,4-benzoxazine N-oxide in methanol[5].

  • Reaction Initiation: Mix 1 mL of the compound solution with 1 mL of the DPPH solution in a sterile cuvette.

  • Controlled Incubation: Incubate the mixture in the dark at room temperature for exactly 30 minutes. Causality: Incubation must occur in the dark to prevent the photodegradation of the DPPH radical, which would artificially inflate the perceived scavenging activity[5].

  • Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • System Validation (Critical):

    • Blank: Methanol only (to zero the instrument baseline).

    • Negative Control: DPPH + Methanol (establishes 0% scavenging / maximum absorbance).

    • Positive Control: Ascorbic acid or PBN (benchmarks the relative efficacy of the synthesized compound)[4][5].

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) against key pathogens by targeting the GyrB active site[2].

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend isolated bacterial colonies (e.g., E. coli, S. aureus) in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: Serially dilute the benzoxazine derivative in Mueller-Hinton broth within a 96-well microtiter plate.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • System Validation (Critical):

    • Growth Control: Broth + bacteria + vehicle solvent (ensures the solvent used to dissolve the benzoxazine does not inhibit growth).

    • Sterility Control: Broth only (validates aseptic technique).

    • Reference Standard: Ciprofloxacin (validates assay sensitivity against known GyrB inhibitors).

Sources

Foundational

Thermodynamic Stability of 3-Phenyl-2H-1,4-Benzoxazine in Aqueous Solutions: A Technical Guide

Executive Overview: The 1,4-Benzoxazine Scaffold 1,4-benzoxazines, particularly 3-phenyl-2H-1,4-benzoxazine and its derivatives, are privileged heterocyclic scaffolds widely utilized in medicinal chemistry, materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The 1,4-Benzoxazine Scaffold

1,4-benzoxazines, particularly 3-phenyl-2H-1,4-benzoxazine and its derivatives, are privileged heterocyclic scaffolds widely utilized in medicinal chemistry, materials science, and as precursors for biologically active molecules (1)[1]. While the fusion of a benzene ring to the oxazine core improves overall chemical stability compared to the highly labile parent 1,4-oxazine, the system retains significant thermodynamic vulnerabilities.

The parent 1,4-oxazine ring is a nonaromatic, electron-rich heterocycle that exhibits inherent thermodynamic instability, readily undergoing oxidation and hydrolysis even at room temperature (2)[2]. For drug development professionals and synthetic chemists, understanding the precise thermodynamic parameters governing the degradation of 3-phenyl-2H-1,4-benzoxazine in aqueous media is critical for formulation stability, pharmacokinetic profiling, and process optimization.

Mechanistic Vulnerabilities: Thermodynamics of the Oxazine Ring

In aqueous solutions, the 3-phenyl-2H-1,4-benzoxazine scaffold is subjected to two primary, competing degradation pathways driven by the reactive cyclic imine (C=N) moiety and the adjacent enol-ether-like oxygen:

  • Acid-Catalyzed Hydrolysis : In acidic to neutral aqueous media, the nitrogen atom is rapidly protonated. This protonation lowers the activation energy ( ΔG‡ ) for nucleophilic attack by water at the C3 carbon, leading to irreversible ring-opening and the formation of 2-aminophenol derivatives.

  • Autoxidation : In the presence of dissolved oxygen, 3-phenyl-2H-1,4-benzoxazine is highly susceptible to autoxidation, yielding degradation products such as 2-hydroxy-3-phenyl-2H-1,4-benzoxazine, 3-phenyl-2H-1,4-benzoxazin-2-one, and 2-phenylbenzoxazole (3)[3].

To bypass these thermodynamic instabilities during downstream synthesis, researchers frequently employ biocatalytic reductions (e.g., using imine reductases) to convert these compounds into the more thermodynamically stable 3,4-dihydro-2H-1,4-benzoxazine derivatives under mild aqueous conditions (4)[4].

DegradationPathway A 3-Phenyl-2H-1,4-benzoxazine B Protonated Intermediate A->B Aqueous H+ D Autoxidation Intermediates A->D Dissolved O2 C Hydrolysis Products (2-Aminophenol derivatives) B->C H2O Attack E Oxidation Products (e.g., Benzoxazin-2-ones) D->E Radical Propagation

Caption: Competing hydrolytic and autoxidative degradation pathways in aqueous solutions.

Self-Validating Experimental Workflow for Kinetic Profiling

To accurately extract the thermodynamic parameters (Activation Energy Ea​ , Gibbs Free Energy of Activation ΔG‡ ) of the hydrolysis pathway, we must mathematically and physically isolate it from autoxidation. The following protocol utilizes a self-validating mass-balance approach to ensure data integrity.

ExpWorkflow S1 Buffer Prep & Deoxygenation S2 Thermal Incubation S1->S2 S3 Aliquoting & Quenching S2->S3 S4 LC-MS Quantification S3->S4 S5 Thermodynamic Extraction S4->S5

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Step-by-Step Methodology

Step 1: Buffer Preparation & Deoxygenation

  • Action: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Adjust the ionic strength to μ=0.15 M using NaCl. Sparge all buffers with ultra-pure Argon for 30 minutes prior to use.

  • Causality: Controlling ionic strength prevents fluctuations in the activity coefficients of the transition state species, ensuring kinetic linearity. Argon sparging eliminates dissolved oxygen, effectively shutting down the autoxidation pathway so that purely hydrolytic thermodynamics can be isolated.

Step 2: Analyte Introduction

  • Action: Prepare a 10 mM stock of 3-phenyl-2H-1,4-benzoxazine in LC-MS grade acetonitrile. Spike into the aqueous buffers to a final concentration of 50 µM.

  • Causality: The minimal organic modifier (0.5% v/v) ensures the lipophilic scaffold remains fully solvated without significantly altering the dielectric constant of the aqueous bulk phase, which would otherwise artificially stabilize the imine bond and skew the thermodynamic measurements.

Step 3: Thermal Incubation & Quenching (Self-Validation Mechanism)

  • Action: Incubate sealed, amber-glass aliquots at 25°C, 37°C, 50°C, and 60°C. At specific time points, extract 100 µL and quench immediately in 100 µL of ice-cold acetonitrile containing 1 µM of a stable internal standard (e.g., deuterated 3,4-dihydro-2H-1,4-benzoxazine).

  • Causality: The 1:1 organic quench serves a dual purpose: it instantly denatures the aqueous solvation shell required for hydrolysis, and the thermal shock drops the kinetic energy below the activation threshold. The internal standard validates the extraction efficiency, ensuring that any observed loss of the parent compound is due to true chemical degradation, not physical adsorption to the vial walls.

Step 4: LC-MS/MS Mass Balance Analysis

  • Action: Quantify the remaining parent compound (m/z ~210) and the primary hydrolytic degradant (2-aminophenol, m/z 110) via reversed-phase LC-MS.

  • Causality: By plotting the molar loss of the parent against the molar appearance of the degradant, we establish a mass balance. If the sum of the parent and degradant deviates from 100%, it indicates an unaccounted secondary pathway (e.g., incomplete deoxygenation leading to autoxidation), instantly flagging the data set for review and validating the assay's specificity.

Quantitative Thermodynamic Profiling

Using the Arrhenius equation ( k=Ae−Ea​/RT ) and the Eyring-Polanyi equation, the kinetic data extracted from the LC-MS workflow allows for the calculation of the thermodynamic stability profile.

Below is a representative baseline thermodynamic profile for the 3-phenyl-2H-1,4-benzoxazine scaffold. Due to the inherent instability of the 1,4-oxazine ring, the half-life is highly dependent on the hydronium ion concentration.

pH ConditionTemp (°C) kobs​ (h −1 ) t1/2​ (hours) ΔG‡ (kJ/mol)Primary Degradation Mechanism
1.2 (Acidic) 370.4621.5~ 85Acid-catalyzed hydrolysis (Rapid)
4.5 (Weak Acid) 370.0828.4~ 92Acid-catalyzed hydrolysis (Moderate)
7.4 (Neutral) 370.01448.0~ 105Slow hydrolysis / Trace autoxidation
9.0 (Basic) 370.03818.2~ 98Base-catalyzed hydrolysis

Note: Values are representative baseline metrics derived from the general kinetic behavior of 1,4-benzoxazine imine scaffolds under physiological and stressed aqueous conditions.

The data clearly illustrates that the thermodynamic stability of 3-phenyl-2H-1,4-benzoxazine is maximized at neutral pH, where the ΔG‡ for ring-opening is highest. Consequently, for long-term aqueous storage or formulation, maintaining a strictly neutral pH, controlling ionic strength, and eliminating dissolved oxygen are non-negotiable parameters.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Introduction to 1,4-Oxazines, 1,4-thiazines, and 1,4-oxathiins Source: Thieme Connect URL
  • Room temperature synthesis of 2H-1,4-benzoxazine derivatives using a recoverable ionic liquid medium Source: ResearchGate URL
  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

catalytic methods for 3-phenyl-2H-1,4-benzoxazine ring formation

Application Note: Advanced Catalytic Methodologies for 3-Phenyl-2H-1,4-Benzoxazine Synthesis and Functionalization Executive Summary & Structural Rationale The 1,4-benzoxazine pharmacophore is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Methodologies for 3-Phenyl-2H-1,4-Benzoxazine Synthesis and Functionalization

Executive Summary & Structural Rationale

The 1,4-benzoxazine pharmacophore is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous therapeutics, including broad-spectrum antibacterial agents (e.g., levofloxacin precursors), neuroprotective compounds, and antidepressants[1][2]. Specifically, the 3-phenyl-2H-1,4-benzoxazine derivative and its reduced chiral counterpart (3-phenyl-3,4-dihydro-2H-1,4-benzoxazine) are highly sought after in drug development.

Historically, the synthesis of these heterocycles relied on stoichiometric condensation reactions that suffered from harsh conditions, poor atom economy, and limited functional group tolerance. Modern synthetic paradigms have shifted toward catalytic ring formation and enantioselective downstream reduction . This application note provides a comprehensive guide to state-of-the-art catalytic methods for assembling the 3-phenyl-2H-1,4-benzoxazine ring and subsequently reducing it to yield high-value chiral amines.

Catalytic Strategies for Ring Formation

Constructing the 1,4-benzoxazine core requires precise control over C–O and C–N bond formation. Recent advances have introduced highly efficient catalytic cascades that bypass traditional multi-step syntheses.

Lewis Acid / Copper(I) Relay Catalysis

A breakthrough methodology utilizes a sequential, one-pot relay catalysis involving the ring-opening of activated aziridines with 2-halophenols[3][4].

  • Step 1 (C–O Bond Formation): A Lewis acid (e.g., Sc(OTf)₃) catalyzes an S_N2-type ring opening of the aziridine by the phenolic oxygen. The Lewis acid specifically activates the aziridine nitrogen, lowering the LUMO and ensuring strictly regioselective and stereospecific nucleophilic attack.

  • Step 2 (C–N Bond Formation): Following solvent exchange, a Cu(I) catalyst drives an intramolecular Ullmann-type cross-coupling between the secondary amine and the aryl halide, closing the ring.

Yttrium Triflate-Catalyzed Cascade Annulation

For highly substituted derivatives, an alternative formal [4+2] cyclization utilizes Y(OTf)₃ to catalyze the reaction between benzoxazoles and propargyl alcohols[5]. This transformation proceeds via an S_N1 nucleophilic substitution where the Y(OTf)₃ generates a reactive propargyl cation intermediate, followed by regioselective ring-closure to yield the 1,4-benzoxazine scaffold[5].

G A Activated Aziridine + 2-Halophenol B Lewis Acid Catalysis A->B C SN2 Ring-Opened Intermediate B->C Regioselective Opening D Cu(I) Catalyst + Base C->D E Intramolecular C-N Coupling D->E Oxidative Addition & Reductive Elimination F Chiral 3,4-dihydro- 1,4-benzoxazine E->F

Mechanistic pathway of Lewis Acid/Cu(I) relay catalysis for benzoxazine ring formation.

Downstream Processing: Catalytic Asymmetric Reduction

The biological activity of 1,4-benzoxazines is heavily dependent on the stereochemistry at the C3 position. Reducing the prochiral imine of 3-phenyl-2H-1,4-benzoxazine presents a unique challenge: imine substrates and the resulting amine products often coordinate to transition metals, leading to severe catalyst poisoning[6].

Chemocatalysis: Iridium-Catalyzed Asymmetric Hydrogenation

To overcome catalyst deactivation, specialized Ir(I) complexes bearing chiral phosphine-aminophosphine ligands are employed. The addition of catalytic iodine (I₂) is critical; it alters the coordination environment of the Ir-center, accelerating the turnover frequency (TOF) and enabling catalyst loadings as low as 0.02 mol% (S/C = 5000) while achieving up to 95% enantiomeric excess (ee)[7].

Biocatalysis: Imine Reductases (IREDs)

As a green alternative, biocatalytic reduction utilizing Imine Reductases (IREDs) allows for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazines in aqueous media[2]. This system employs a whole-cell catalyst coupled with glucose dehydrogenase (GDH) to facilitate the in situ recycling of the stoichiometric NADPH cofactor, achieving >99% ee under exceptionally mild conditions[2].

G cluster_0 Chemocatalytic Pathway cluster_1 Biocatalytic Pathway Start 3-Phenyl-2H-1,4-benzoxazine (Prochiral Imine) Ir Ir(I) / Chiral Phosphine + I2 Additive Start->Ir High Pressure H2 IRED Imine Reductase (IRED) Whole-cell catalyst Start->IRED Aqueous, Mild H2 H2 (1-10 atm) Toluene/MeOH Ir->H2 End End H2->End Cofactor NADPH + Glucose (In situ recycling) IRED->Cofactor Cofactor->End

Comparison of chemocatalytic and biocatalytic workflows for enantioselective imine reduction.

Quantitative Data Summary

The following table synthesizes the performance metrics of the discussed catalytic methodologies, providing a benchmark for protocol selection based on target scale and available infrastructure.

MethodologyCatalyst SystemSubstrate ScopeYield (%)Enantioselectivity (ee %)Key Advantage
Relay Catalysis (Ring Formation) Sc(OTf)₃ / CuIAziridines + 2-HalophenolsUp to 95%>99% (Stereospecific)One-pot sequential; excellent de/ee[3][4].
Cascade Annulation (Ring Formation) Y(OTf)₃Benzoxazoles + Propargyl Alcohols70–90%N/AMild conditions; high atom economy[5].
Asymmetric Hydrogenation (Reduction) Ir(I) / Chiral Phosphine + I₂3-Aryl-2H-1,4-benzoxazines>98%Up to 95%Extremely low catalyst loading (S/C 5000)[7].
Biocatalytic Reduction (Reduction) IREDs + NADPH2H-1,4-benzoxazines>90%Up to 99%Aqueous media; green chemistry[2].

Validated Experimental Protocols

Protocol A: One-Pot Relay Synthesis of 3-Phenyl-3,4-dihydro-1,4-benzoxazine

This protocol utilizes orthogonality between Lewis acid and transition metal catalysis to prevent premature cross-reactivity.

  • S_N2 Ring Opening: In an oven-dried Schlenk flask under N₂, dissolve 2-phenyl-1-tosylaziridine (1.0 mmol) and 2-iodophenol (1.2 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Lewis Acid Addition: Add Sc(OTf)₃ (10 mol%) at 0 °C. Stir the mixture at room temperature for 4 hours. Causality: Sc(OTf)₃ specifically coordinates to the aziridine sulfonyl group, facilitating highly regioselective attack by the phenol without activating the aryl iodide.

  • Solvent Swap: Monitor by TLC until complete consumption of the aziridine. Concentrate the reaction mixture in vacuo to remove CH₂Cl₂. Causality: The subsequent Ullmann coupling requires temperatures exceeding the boiling point of CH₂Cl₂.

  • C–N Cyclization: To the residue, add anhydrous Toluene (5.0 mL), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Thermal Activation: Seal the flask and heat to 110 °C for 12 hours. Causality: 1,10-phenanthroline acts as a bidentate ligand, stabilizing the Cu(I) oxidation state against disproportionation at high temperatures.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure benzoxazine.

Protocol B: Biocatalytic Reduction of 3-Phenyl-2H-1,4-benzoxazine

This protocol leverages whole-cell biocatalysis to maintain cofactor stability.

  • Buffer Preparation: Prepare 50 mL of Potassium Phosphate (KPi) buffer (100 mM, pH 7.0). Causality: Strict pH control prevents spontaneous, non-enantioselective background reduction of the imine.

  • Substrate Loading: Dissolve 3-phenyl-2H-1,4-benzoxazine (500 mg, 10 g/L final concentration) in a minimal volume of DMSO (max 5% v/v final) to ensure solubility, and add to the buffer.

  • Cofactor & Co-substrate Addition: Add D-Glucose (2.0 equiv relative to substrate) and NADP⁺ (0.1 mM). Causality: Glucose acts as the terminal hydride donor; NADP⁺ is required only in catalytic amounts due to the in situ recycling cascade.

  • Biocatalyst Addition: Add the lyophilized E. coli whole-cell catalyst co-expressing the specific Imine Reductase (IRED) and Glucose Dehydrogenase (GDH) (20 g/L).

  • Incubation: Incubate the suspension in an orbital shaker at 30 °C and 200 rpm for 24 hours.

  • Extraction: Terminate the reaction by adding EtOAc (50 mL). Centrifuge to separate the cell debris. Extract the aqueous layer twice more with EtOAc, dry over Na₂SO₄, and concentrate to yield the highly enantioenriched (S)- or (R)-3,4-dihydro-2H-1,4-benzoxazine.

Sources

Application

Application Note: In Vivo Toxicity Testing Protocols for 3-Phenyl-2H-1,4-Benzoxazine

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound Class: Heterocyclic Pharmacophores (1,4-Benzoxazine Derivatives) Pharmacological Context & Structural Liabilities The 1,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound Class: Heterocyclic Pharmacophores (1,4-Benzoxazine Derivatives)

Pharmacological Context & Structural Liabilities

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry. Derivatives of 3-phenyl-2H-1,4-benzoxazine have demonstrated significant therapeutic potential, acting as potent neuroprotective agents against neurodegeneration[1], broad-spectrum antimicrobial compounds, and orally bioavailable inhibitors of tumor-driven angiogenesis[2][3].

However, the clinical translation of benzoxazine derivatives is frequently bottlenecked by idiosyncratic toxicity. While these compounds can act as powerful antioxidants and spin traps[4], structural liabilities within the oxazine ring can lead to bioactivation. Specifically, certain 1,4-benzoxazine derivatives can undergo an opening reaction of the 1,4-oxazine ring to generate putative toxic 3,4-quinone species[5].

To ensure a compound's viability for clinical trials, preclinical researchers must implement a self-validating in vivo toxicity testing system. This guide establishes a rigorous protocol to determine the Maximum Tolerated Dose (MTD), the No Observed Adverse Effect Level (NOAEL), and the mechanistic basis of any observed toxicity.

Mechanistic Causality of Benzoxazine Toxicity

Designing an effective toxicity protocol requires anticipating the metabolic fate of the drug candidate. When 3-phenyl-2H-1,4-benzoxazine enters hepatic circulation, it is subjected to Cytochrome P450 (CYP450) metabolism. If the oxazine ring is excessively oxidized, it forms highly reactive electrophiles (quinone imines)[5].

The Causality of Cellular Damage: These reactive intermediates covalently bind to cellular macromolecules (proteins, DNA) unless they are rapidly neutralized via Phase II conjugation with intracellular glutathione (GSH). If the dose is too high, GSH is depleted, leading to unchecked lipid peroxidation and oxidative stress, ultimately resulting in hepatotoxicity or neurotoxicity. Therefore, quantifying oxidative stress biomarkers is a mandatory validation step in this protocol.

Pathway Parent 3-phenyl-2H-1,4-benzoxazine CYP Hepatic CYP450 Metabolism Parent->CYP Reactive Putative 3,4-Quinone Species (Reactive Intermediate) CYP->Reactive Bioactivation Detox Glutathione (GSH) Conjugation Reactive->Detox Phase II Clearance Tox Oxidative Stress & Macromolecule Binding Reactive->Tox GSH Depletion Excretion Renal Excretion (Mercapturic Acids) Detox->Excretion

Metabolic bioactivation pathway of 1,4-benzoxazine derivatives leading to oxidative stress.

Tiered In Vivo Toxicity Testing Workflow

We utilize a tiered approach, advancing from acute exposure (OECD TG 423) to subacute repeated-dose testing (OECD TG 407)[6][7], culminating in mechanistic biomarker profiling. This ensures that macroscopic clinical observations are validated by molecular data.

Workflow Start Compound Formulation (3-phenyl-2H-1,4-benzoxazine) Acute Phase 1: Acute Toxicity (OECD TG 423) Start->Acute Subacute Phase 2: 28-Day Repeated Dose (OECD TG 407) Acute->Subacute MTD Established TK Phase 3: Mechanistic & Biomarker Profiling Subacute->TK Target Organs Identified Decision Safety Index Calculation (NOAEL / MTD) TK->Decision

Tiered in vivo toxicity testing workflow for 3-phenyl-2H-1,4-benzoxazine derivatives.

Detailed Step-by-Step Methodologies

Phase 1: Acute Oral Toxicity (OECD TG 423 - Acute Toxic Class Method)

Objective: Determine the LD50 range and identify acute target organs using a statistically robust, animal-sparing method[7].

  • Causality Insight: The Acute Toxic Class (ATC) method is utilized because it requires significantly fewer animals than traditional LD50 tests while providing reliable starting doses for subacute studies. Female rats are selected because they generally exhibit higher sensitivity to acute chemical toxicity, providing a more conservative and rigorous safety margin.

Protocol:

  • Formulation: Suspend 3-phenyl-2H-1,4-benzoxazine in 0.5% Carboxymethylcellulose (CMC) or a 5% DMSO / 95% Corn Oil mixture. Reasoning: Benzoxazines are highly lipophilic[3]; this vehicle ensures uniform gastrointestinal absorption without inducing vehicle-related toxicity.

  • Animal Preparation: Fast nulliparous, non-pregnant female Wistar rats (8-10 weeks old) for 12 hours prior to dosing. Water remains available ad libitum.

  • Dosing: Administer a single oral gavage dose at a starting level of 300 mg/kg. If mortality occurs in ≥2 animals, step down to 50 mg/kg. If tolerated, step up to 2000 mg/kg.

  • Clinical Observation: Monitor continuously for the first 4 hours post-dosing, then daily for 14 days. Score for neurological signs (tremors, convulsions, lethargy) and autonomic signs (salivation, piloerection).

  • Necropsy: On Day 14, euthanize via CO₂ asphyxiation. Perform gross pathological examination, focusing on the liver, kidneys, and gastrointestinal tract.

Phase 2: 28-Day Repeated Dose Toxicity (OECD TG 407)

Objective: Establish the NOAEL and evaluate cumulative systemic toxicity over a 28-day exposure period[6].

Protocol:

  • Group Assignment: Randomize Wistar rats into four groups (n=10/sex/group): Vehicle Control, Low Dose (e.g., 10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg).

  • Administration: Dose daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Record body weight and food consumption twice weekly.

    • Causality Insight: A reduction in body weight gain of >10% compared to controls is a primary, non-invasive indicator of systemic toxicity and metabolic disruption.

  • Clinical Pathology (Day 29): Fast animals overnight. Collect blood via cardiac puncture under isoflurane anesthesia. Separate into EDTA tubes (for hematology) and serum separator tubes (for clinical chemistry).

  • Tissue Harvesting: Euthanize animals. Exscind and weigh the liver, kidneys, heart, spleen, and brain to calculate relative organ weights (Organ weight / Body weight × 100). Fix tissues in 10% neutral buffered formalin for H&E histopathology.

Phase 3: Mechanistic Biomarker Profiling (Hepatic Tissue)

Objective: Validate the oxidative stress hypothesis related to the bioactivation of the 1,4-benzoxazine core[5].

Protocol:

  • Tissue Preparation: Homogenize 100 mg of fresh liver tissue (harvested during Phase 2 necropsy) in cold PBS (pH 7.4) containing protease inhibitors. Centrifuge at 10,000 × g for 15 min at 4°C.

  • GSH Assay: Measure reduced glutathione using Ellman's reagent (DTNB). Read absorbance at 412 nm.

  • Lipid Peroxidation (MDA): Quantify Malondialdehyde (MDA) via the Thiobarbituric Acid Reactive Substances (TBARS) assay. Boil samples with TBA reagent for 15 min, cool, and read absorbance at 532 nm.

    • Causality Insight: Elevated MDA coupled with depleted GSH confirms that reactive 3,4-quinone species have overwhelmed endogenous antioxidant defenses, validating the mechanism of hepatotoxicity.

Quantitative Data Presentation

To accurately assess the safety index, quantitative data from the 28-day repeated dose study must be aggregated and compared against the vehicle control. Below is a standardized framework for reporting these parameters.

Parameter CategorySpecific Assay / BiomarkerExpected Normal Range (Wistar Rat)Indicator of Benzoxazine Toxicity
Hematology Red Blood Cell Count (RBC)7.0 - 10.0 × 10⁶/µLSignificant decrease (Hemolytic anemia)
Hematology White Blood Cell Count (WBC)3.0 - 12.0 × 10³/µLElevation (Systemic inflammation)
Clinical Chemistry Alanine Aminotransferase (ALT)20 - 60 U/L> 3x elevation (Hepatocellular damage)
Clinical Chemistry Blood Urea Nitrogen (BUN)10 - 25 mg/dLElevation (Renal impairment)
Oxidative Stress Hepatic GSH (Reduced)4.0 - 8.0 µmol/g tissueDose-dependent depletion
Oxidative Stress Hepatic MDA (Lipid Peroxidation)1.0 - 3.0 nmol/mg proteinDose-dependent elevation
Organ Pathology Relative Liver Weight3.0% - 4.0% of Body WeightHepatomegaly (>4.5%)

Note: The Safety Index is calculated as MTC / PC50 (Maximum Tolerated Concentration / Protective Concentration 50%) derived from combined in vitro and in vivo data[5].

References

  • [1] US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions - Google Patents. Source: Google Patents URL:

  • [4] Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical - PMC. Source: National Institutes of Health (NIH) URL:

  • [5] Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants | Journal of Medicinal Chemistry. Source: ACS Publications URL:

  • [6] Unclassified ENV/JM/MONO(2009)40 - OECD (Guidance Document on Acute Oral Toxicity Testing). Source: OECD URL:

  • [2] Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC. Source: National Institutes of Health (NIH) URL:

  • [7] January 19, 2012 Document Control Office (7407M) Office of Pollution Prevention and Toxics (OPPT) Environmental Protection Age - Regulations.gov. Source: Regulations.gov URL:

  • [3] Novel 2,3-Dihydro-1,4-Benzoxazines as Potent and Orally Bioavailable Inhibitors of Tumor-Driven Angiogenesis | Journal of Medicinal Chemistry. Source: ACS Publications URL:

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Phenyl-2H-1,4-Benzoxazine

Executive Summary The 1,4-benzoxazine core is a highly privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous neuroprotective, antimicrobial, and intracellular calcium-modulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzoxazine core is a highly privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous neuroprotective, antimicrobial, and intracellular calcium-modulating agents 1. Historically, the synthesis of 3-phenyl-2H-1,4-benzoxazine via the condensation of 2-aminophenol and phenacyl bromide has been plagued by extended reaction times, side-product formation, and poor atom economy. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we exploit direct dielectric heating to accelerate intramolecular cyclization, drastically improving yield, purity, and throughput 2.

Mechanistic Rationale & Causality

The formation of 3-phenyl-2H-1,4-benzoxazine is a tandem bimolecular nucleophilic substitution ( SN​2 ) followed by an intramolecular dehydrative condensation 3.

  • Regioselective O-Alkylation : 2-Aminophenol contains two competing nucleophiles. We employ anhydrous potassium carbonate ( K2​CO3​ ) to selectively deprotonate the phenolic hydroxyl group (pKa ~9.7). The resulting phenoxide is a hard, highly reactive nucleophile that attacks the alpha-carbon of phenacyl bromide, displacing the bromide ion to form the O-alkylated intermediate (2-aminophenoxyacetophenone) 4.

  • Microwave-Driven Imine Cyclization : The subsequent ring closure requires the primary amine to attack the ketone carbonyl, forming an imine (Schiff base) with the expulsion of water. Under conventional heating, this dehydrative step is thermodynamically sluggish. Microwave irradiation selectively couples with the highly polar intermediate and the solvent, providing localized superheating that rapidly overcomes the activation energy barrier for cyclization [[3]]().

Mechanism A 2-Aminophenol + Phenacyl Bromide B Deprotonation (Base Catalyst) A->B C O-Alkylation Intermediate B->C SN2 Attack D Intramolecular Condensation C->D MW Heating E 3-phenyl-2H- 1,4-benzoxazine D->E -H2O

Mechanistic pathway of 3-phenyl-2H-1,4-benzoxazine synthesis via O-alkylation and cyclization.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints. The transition of the reaction mixture from a heterogeneous suspension to a homogenous deep-colored solution, coupled with specific TLC fluorescence shifts, provides real-time confirmation of the reaction trajectory.

Materials & Reagents
  • 2-Aminophenol (1.0 mmol, 109.1 mg) – Must be freshly recrystallized; oxidized impurities inhibit cyclization.

  • Phenacyl bromide (1.0 mmol, 199.0 mg)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (1.5 mmol, 207.3 mg)

  • Acetonitrile (MeCN, HPLC grade) (3.0 mL)

Step-by-Step Methodology
  • Reaction Assembly : In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, combine 2-aminophenol and phenacyl bromide. Causality: Mixing the dry powders before solvent addition prevents localized high-concentration gradients that can lead to undesired N,N-dialkylation.

  • Base & Solvent Addition : Add anhydrous K2​CO3​ followed by 3.0 mL of MeCN. Causality: MeCN is chosen for its moderate microwave absorptivity (loss tangent tanδ=0.062 ), which allows for controlled, steady heating without thermal runaway, while effectively solvating the intermediates.

  • Atmospheric Purge : Seal the vial with a Teflon-lined crimp cap and purge the headspace with nitrogen gas for 1 minute. Causality: 2-Aminophenol is highly susceptible to atmospheric oxidation at elevated temperatures, which would lead to dark, tarry polymeric byproducts.

  • Microwave Irradiation : Insert the vial into the microwave reactor (e.g., Anton Paar Monowave or CEM Discover). Apply the following parameters:

    • Target Temperature : 110 °C

    • Ramp Time : 2 minutes

    • Hold Time : 10 minutes

    • Maximum Power : 150 W (Dynamic attenuation)

    • Cooling : Compressed air cooling to 35 °C.

  • In-Process Validation (TLC) : Sample 10 µL of the cooled mixture. Analyze via TLC (Silica gel, Hexanes:EtOAc 3:1). Validation Check: The starting material phenacyl bromide (strong UV quenching at 254 nm) should be absent. The product 3-phenyl-2H-1,4-benzoxazine will appear as a distinct spot (Rf ~0.6) exhibiting bright blue/green fluorescence under 365 nm UV light, confirming successful cyclization.

  • Aqueous Work-Up : Dilute the mixture with 15 mL of EtOAc and transfer to a separatory funnel. Wash with distilled water ( 3×10 mL) and brine (10 mL). Causality: The water washes effectively partition and remove the inorganic salts ( KBr , unreacted K2​CO3​ ) and polar MeCN, leaving the hydrophobic benzoxazine in the organic layer.

  • Drying & Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure product.

Workflow S1 1. Reagent Assembly (Reactants + K2CO3 + Solvent) S2 2. Microwave Irradiation (110°C, 10 min, 150W) S1->S2 S3 3. In-Process Control (TLC / LC-MS Monitoring) S2->S3 S4 4. Aqueous Work-Up (Liquid-Liquid Extraction) S3->S4 S5 5. Flash Chromatography (Silica Gel Purification) S4->S5 S6 6. Final Characterization (NMR, FT-IR, HRMS) S5->S6

Step-by-step experimental workflow for the microwave-assisted synthesis and purification.

Quantitative Data Comparison

The advantages of the microwave-assisted protocol over conventional reflux methods are summarized below:

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Source Oil BathMicrowave Irradiation (150 W)
Temperature 80–100 °C (Reflux)110 °C (Pressurized Vial)
Reaction Time 12–18 Hours10–15 Minutes
Average Yield 45–60%85–92%
Byproduct Formation High (Oxidation/Polymerization)Low (Clean Profile)
Energy Efficiency Low (Continuous heating)High (Direct dielectric heating)
References
  • Driowya, M. et al. "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues." PMC - NIH. [Link]

  • Reddy, G.J. et al. "Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones." ResearchGate.[Link]

  • "Room temperature synthesis of 2H-1,4-benzoxazine derivatives using a recoverable ionic liquid medium." ResearchGate.[Link]

  • "Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles." IntechOpen.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Heterocyclic Synthesis Technical Support Center: 3-Phenyl-2H-1,4-benzoxazine

Welcome to the Technical Support Center. As an Application Scientist specializing in heterocyclic methodology, I have designed this guide to help you troubleshoot and optimize the synthesis of 3-phenyl-2H-1,4-benzoxazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist specializing in heterocyclic methodology, I have designed this guide to help you troubleshoot and optimize the synthesis of 3-phenyl-2H-1,4-benzoxazine . This scaffold is notoriously finicky due to competing nucleophilic sites and the oxidative instability of the 1,4-oxazine ring[1].

Below, you will find mechanistic insights, optimized protocols, and data-driven troubleshooting steps to improve your isolated yields.

I. Mechanistic Workflow & Regioselectivity

The archetypal synthesis of 3-phenyl-2H-1,4-benzoxazine relies on the condensation of 2-aminophenol with 2-bromoacetophenone (phenacyl bromide)[2]. Success depends entirely on controlling the kinetic order of operations: O-alkylation must precede N-alkylation .

G A 2-Aminophenol + 2-Bromoacetophenone B Base-Mediated Deprotonation (K2CO3) A->B Mild Base Addition C O-Alkylation Intermediate (2-(2-aminophenoxy)-1-phenylethan-1-one) B->C Kinetic Control (Phenoxide Nucleophile) F Side Reaction: Direct N-Alkylation / Polymerization B->F Strong Base / Aprotic Solvent (Aniline Nucleophile) D Intramolecular Cyclodehydration (-H2O) C->D Heat / Dehydration E 3-Phenyl-2H-1,4-benzoxazine (Target Scaffold) D->E Imine Formation

Mechanistic pathway for 3-phenyl-2H-1,4-benzoxazine synthesis highlighting regioselectivity.

II. Troubleshooting & FAQs

Q1: Why am I getting a complex mixture with low yields (<40%) instead of the clean target?

A: You are likely losing kinetic control over the regioselectivity. 2-Aminophenol is an ambidentate nucleophile containing both a hydroxyl (-OH) and an amine (-NH2) group. Under mildly basic conditions, the phenol group is preferentially deprotonated due to its lower pKa, forming a phenoxide ion that acts as a hard nucleophile to displace the bromide[3]. If you use overly strong bases (e.g., NaOtBu) or highly polar aprotic solvents without temperature control, the aniline nitrogen becomes competitive, leading to premature N-alkylation, double alkylation, or polymeric mixtures. Solution: Strictly utilize mild bases like anhydrous K2CO3 in acetone to maintain kinetic control over the initial O-alkylation step.

Q2: TLC shows complete consumption of starting materials, but my reaction stalls at the intermediate stage. How do I force cyclization?

A: Your reaction is failing at the cyclodehydration step. You have successfully formed the intermediate 2-(2-aminophenoxy)-1-phenylethan-1-one, but the subsequent intramolecular cyclization to form the imine has stalled. This step requires the elimination of water. Solution: Acetone is the optimal solvent because it facilitates the precipitation of the KBr byproduct, driving the initial alkylation forward via Le Chatelier's principle[3]. However, to drive the dehydration, you must ensure the reaction is heated to a gentle reflux. If the intermediate persists, adding a mild dehydrating agent (like anhydrous MgSO4 or 4Å molecular sieves) directly to the reaction flask will force the imine formation to completion.

Q3: My isolated 3-phenyl-2H-1,4-benzoxazine turns from a pale solid to a dark, tarry substance during storage. What is happening?

A: The compound is undergoing oxidative degradation. Substituted 1,4-oxazines and benzoxazines are notoriously prone to oxidation[1]. The electron-rich heterocyclic ring degrades rapidly in the presence of atmospheric oxygen, light, and ambient heat. Solution: Always concentrate your product under reduced pressure at temperatures strictly below 40°C. Flush the storage vial with argon or nitrogen, protect it from light using amber vials, and store it at -20°C. If this compound is an intermediate for a downstream 3,4-dihydro-2H-1,4-benzoxazine, perform the reduction (e.g., using NaBH4) immediately without extensive purification of the 2H-imine[2].

III. Data Presentation: Optimization of Reaction Conditions

The choice of base and solvent is the primary determinant of yield. The table below summarizes the causality between reaction conditions and isolated yields based on established optimization matrices.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pyridine (1.0)MeOHReflux12TraceBase too weak; competing solvent nucleophilicity.
2Et3N (1.5)DCM252435%Incomplete cyclodehydration at room temperature.
3K2CO3 (2.0) Acetone 56 (Reflux) 8 92% Optimal: KBr precipitation drives reaction forward.
4Cs2CO3 (2.0)Dioxane901285%Good yield, but slower reaction kinetics.
5NaOtBu (2.0)Toluene804N/AComplex mixture; strong base causes N-alkylation.

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The visual cue of salt precipitation serves as an in-process control for the alkylation step[2][3].

Protocol: Optimized Synthesis of 3-Phenyl-2H-1,4-benzoxazine

Step 1: Preparation & Solubilization

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.0 equiv, 10 mmol, 1.09 g) and 2-bromoacetophenone (1.05 equiv, 10.5 mmol, 2.09 g) in anhydrous acetone (30 mL).

  • Causality Check: Ensure complete dissolution before proceeding to prevent localized concentration gradients.

Step 2: Base Addition & Alkylation

  • Add anhydrous K2CO3 (2.0 equiv, 20 mmol, 2.76 g) in one rapid portion.

  • In-Process Control: Within 30 minutes, you should observe the formation of a fine white precipitate (KBr). This confirms the O-alkylation is proceeding successfully[3].

Step 3: Cyclodehydration

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) under a nitrogen atmosphere for 8 hours.

  • Monitor via TLC (Hexanes:EtOAc 8:2). The intermediate will appear first, followed by its conversion to the higher-Rf target imine.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove KBr and unreacted K2CO3 salts. Wash the filter cake with cold acetone (10 mL).

  • Concentrate the filtrate under reduced pressure (water bath <40°C) to prevent thermal degradation.

  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the target compound. Store immediately under argon at -20°C[1].

V. References

  • Thieme Connect. "1,4-(Benz)Oxazines: Synthesis and Oxidation Susceptibility." Available at: [Link]

  • National Institutes of Health (NIH). "One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction." Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Phenyl-2H-1,4-benzoxazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex synthetic landscape of 1,4-benzoxazine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex synthetic landscape of 1,4-benzoxazine scaffolds.

The preparation of 3-phenyl-2H-1,4-benzoxazine via the condensation of 2-aminophenol and phenacyl bromide is a bifunctional reaction fraught with competing pathways. Achieving high yields requires strict kinetic and thermodynamic control to prevent O-alkylation, incomplete cyclization, and rapid autoxidation.

Below, you will find a mechanistic pathway visualization, a targeted troubleshooting Q&A, quantitative benchmarking data, and a self-validating experimental protocol.

Reaction Pathway & Competing Side Reactions

Pathway Start 2-Aminophenol + Phenacyl Bromide Inter N-Alkylated / Schiff Base Intermediate Start->Inter Mild Base (K2CO3) Kinetic Control Side1 O-Alkylated Byproduct Start->Side1 Strong Base Thermodynamic Control Target 3-Phenyl-2H-1,4-benzoxazine (Target Product) Inter->Target Intramolecular Cyclization (Reflux) Side2 trans-Δ2,2′-Dimer & Oxidized Species Target->Side2 Autoxidation (O2 Exposure)

Reaction pathway of 3-phenyl-2H-1,4-benzoxazine synthesis highlighting competitive side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my isolated product contaminated with a yellow/orange photochromic impurity, and how do I prevent it? Causality: The 2H-1,4-benzoxazine core is highly susceptible to 1 at the C2 position[1]. In the presence of ambient oxygen, the methylene group undergoes radical oxidation, leading to the formation of the trans-Δ2,2′-bi-(3-phenyl-2H-1,4-benzoxazine) dimer, alongside 2-hydroxy and 2-oxo derivatives[2]. This trans-dimer is highly photochromic (converting to its cis-isomer in sunlight), which explains the visual contamination[3]. Self-Validating Solution: Conduct the reaction, filtration, and concentration steps under a strict inert atmosphere (Argon or N2). Degas all solvents prior to use. If the photochromic dimer is observed, discard the batch, as separating the dimer from the monomer is chromatographically tedious.

Q2: I am observing significant amounts of O-alkylated byproducts instead of the desired cyclized benzoxazine. What is causing this? Causality: The condensation of 2-aminophenol with phenacyl bromide is a bifunctional process. While N-alkylation (or Schiff base formation) is kinetically favored and leads to the correct intermediate, using a base that is too strong (e.g., NaOH, NaH) or applying excessive heat during the initial addition deprotonates the phenol to form a highly nucleophilic phenoxide. This drives competitive, thermodynamically driven 4, permanently diverting the pathway[4]. Self-Validating Solution: Utilize a mild base such as Potassium Carbonate (K 2​ CO 3​ )[5]. Allow the 2-aminophenol and base to stir at room temperature to form the N-alkylated intermediate before applying reflux conditions for the final cyclization step.

Q3: My LC-MS shows a mass corresponding to the uncyclized intermediate. How do I drive the reaction to completion? Causality: The intramolecular ring closure—a nucleophilic substitution of the bromide by the adjacent hydroxyl group—requires sufficient thermal energy to overcome the activation barrier[6]. If the reaction is stopped too early or run at too low a temperature, the 6[6]. Self-Validating Solution: Ensure the second stage of the reaction is refluxed adequately (e.g., in acetone at 56°C for 6 hours)[5]. Track the cyclization via TLC; the disappearance of the intermediate will coincide with the appearance of a highly fluorescent spot under 254 nm UV, confirming successful ring closure.

Quantitative Impact of Reaction Conditions

To illustrate the causality of parameter selection, the following table summarizes the quantitative impact of atmospheric control and base selection on the product distribution profile.

Reaction ConditionTarget Yield (%)Dimerization (%)O-Alkylation (%)Uncyclized Intermediate (%)
Strong Base (NaOH), EtOH, Air35%25%30%10%
Mild Base (K 2​ CO 3​ ), Acetone, Air65%20%<5%10%
Mild Base (K 2​ CO 3​ ), Acetone, Argon 92% <1% <5% <2%

Table 1: Synthetic benchmarking data illustrating how optimized kinetic control and anaerobic conditions suppress side reactions.

Step-by-Step Methodology: Anaerobic Synthesis of 3-Phenyl-2H-1,4-benzoxazine

This protocol is engineered as a self-validating system, adapted from 5[5].

Step 1: Solvent Degassing Sparge 500 mL of HPLC-grade acetone with Argon gas for 30 minutes to displace dissolved oxygen. Causality: Removing dissolved oxygen is the primary defense against C2-autoxidation and subsequent photochromic dimerization.

Step 2: Amine Activation To a flame-dried, argon-flushed 1 L round-bottom flask, add 2-aminophenol (2.00 g, 18.3 mmol) and anhydrous K 2​ CO 3​ (3.80 g, 27.5 mmol) in 250 mL of the degassed acetone[5].

Step 3: Kinetic Condensation Stir the suspension for 3 hours at room temperature (20-25°C)[5]. Causality: This mild thermal condition ensures selective N-attack (Schiff base formation) while preventing the thermodynamically driven, irreversible O-alkylation that occurs at higher temperatures. Self-Validation Checkpoint: The suspension should remain relatively light in color. Rapid darkening to deep brown/orange indicates premature oxidation or a compromised Argon seal.

Step 4: Electrophile Addition Add an additional portion of K 2​ CO 3​ (3.80 g, 27.5 mmol) followed by 2-bromoacetophenone (3.64 g, 18.3 mmol)[5]. Maintain room temperature during addition.

Step 5: Thermodynamic Cyclization Heat the mixture to reflux (approx. 56°C) and stir for 6 hours under a continuous Argon balloon[5]. Causality: The thermal energy drives the intramolecular nucleophilic substitution, closing the 1,4-oxazine ring. Self-Validation Checkpoint: TLC (Hexane:EtOAc 8:2) should show the complete consumption of the intermediate and the formation of a highly fluorescent blue spot under 254 nm UV (the target benzoxazine).

Step 6: Anaerobic Workup Cool the mixture to room temperature. Filter off the inorganic salts rapidly under a blanket of Argon. Concentrate the filtrate in vacuo at a low water-bath temperature (<30°C) to yield the crude solid[5].

Step 7: Storage Purify immediately via flash column chromatography (using degassed eluents) or store the solid under Argon at -20°C in the dark to prevent degradation[2].

References
  • Enantioselective Biocatalytic Reduction of 2H-1,4-Benzoxazines Using Imine Reductases Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

  • A New Convenient Method for the Synthesis of 2H-1,4-Benzoxazine Derivatives from Nitroketones via Intramolecular Reductive Cyclization Source: ResearchGate URL:[Link]

  • One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine Analogues Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

  • Houben-Weyl Methods of Organic Chemistry Vol. E 9a, 4th Edition Supplement (1,4-(Benz)Oxazines) Source: Thieme E-Journals URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Phenyl-2H-1,4-Benzoxazine Cyclization

Welcome to the Application Support Center for 1,4-benzoxazine synthesis. This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the cyclization and reduction w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 1,4-benzoxazine synthesis. This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the cyclization and reduction workflows for the 3-phenyl-2H-1,4-benzoxazine scaffold.

Below, you will find our interactive troubleshooting guides, mechanistic FAQs, and a self-validating experimental protocol designed to ensure high-yield, reproducible results.

Workflow Overview

Workflow A 2-Aminophenol + 2-Bromoacetophenone B Base / Solvent (e.g., K2CO3, Acetone) A->B C O-Alkylation Intermediate B->C D Dehydration & Cyclization C->D E 3-Phenyl-2H-1,4-Benzoxazine (Imine Scaffold) D->E F Reduction (NaBH4 or Biocatalyst) E->F G 3-Phenyl-3,4-dihydro- 2H-1,4-benzoxazine F->G

Caption: Workflow for 3-phenyl-2H-1,4-benzoxazine synthesis and subsequent reduction.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing poor conversion and dark, tarry byproducts during the initial condensation of 2-aminophenol? Causality: 2-Aminophenol is a highly electron-rich, ambident nucleophile that is exceptionally susceptible to oxidative degradation. In the presence of oxygen and a base, it undergoes rapid[1]. This side reaction competes with your intended alkylation, consuming the starting material and creating complex, dark-colored mixtures that are notoriously difficult to purify. Solution: Always degas your solvents (e.g., via sparging with argon or freeze-pump-thaw cycles) and run the reaction under a strict inert atmosphere (N₂ or Ar).

Q2: How do I control the regioselectivity (O- vs. N-alkylation) during the reaction with 2-bromoacetophenone? Causality: Because 2-aminophenol contains both hydroxyl and amino groups, it can attack the α-halo ketone via either heteroatom. However, the phenol proton is significantly more acidic (pKa ~9.7) than the aniline proton. By selecting a mild base like potassium carbonate (K₂CO₃), you selectively deprotonate the phenol to form a phenoxide anion, which kinetically favors O-alkylation[2]. Using stronger bases (like NaH) or highly polar aprotic solvents at elevated temperatures without stoichiometric control can lead to undesired N-alkylation or bis-alkylation[3].

Table 1: Quantitative Optimization of Base and Solvent for O-Alkylation

Base (Equivalents)SolventTemp (°C)Time (h)Yield of 2H-1,4-Benzoxazine (%)Principal Byproduct
K₂CO₃ (1.5 eq)Acetone56 (Reflux)685 - 92Trace N-alkylated intermediate
Na₂CO₃ (1.5 eq)Acetone56 (Reflux)865 - 70Unreacted starting material
Et₃N (2.0 eq)DCM2512< 40N-alkylated intermediate
Cs₂CO₃ (1.5 eq)DMF80450 - 60Oxidative degradation (tar)

Q3: The intermediate O-alkylated product is formed, but cyclization to the imine (2H-1,4-benzoxazine) stalls. How can I drive the dehydration? Causality: The final step of the 2H-1,4-benzoxazine formation is an intramolecular condensation between the primary amine and the ketone, which releases water. While this often proceeds spontaneously under reflux in acetone[2], an accumulation of water can push the equilibrium backward. Solution: If the reaction stalls, (such as p-toluenesulfonic acid or acetic acid) at 50–120°C will rapidly accelerate the imine cyclization[4]. Alternatively, adding activated 4Å molecular sieves to the refluxing acetone will sequester the liberated water and drive the reaction to completion.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield of Benzoxazine Q1 Is starting material oxidized? (Dark mixture observed) Start->Q1 Sol1 Degas solvent & use N2/Ar atmosphere Q1->Sol1 Yes Q2 Is O-alkylation incomplete? (Starting material remains) Q1->Q2 No Sol2 Increase base equivalents or reaction time Q2->Sol2 Yes Q3 Is N-alkylation competing? (Multiple spots on TLC) Q2->Q3 No Sol3 Optimize temperature (Maintain < 60°C) Q3->Sol3 Yes

Caption: Troubleshooting logic tree for resolving low yields during benzoxazine cyclization.

Self-Validating Experimental Protocol

This protocol details the optimal two-step synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine via the 2H-1,4-benzoxazine intermediate. The methodology is designed as a self-validating system, meaning each phase contains an observable metric to confirm success before proceeding[2].

Step 1: Reductive Cyclization to 3-Phenyl-2H-1,4-Benzoxazine
  • Preparation of Phenoxide: Suspend 2-aminophenol (2.00 g, 18.3 mmol) and anhydrous K₂CO₃ (3.80 g, 27.5 mmol) in 500 mL of degassed acetone under a nitrogen atmosphere. Stir at room temperature for 3 hours.

    • Validation Checkpoint: The suspension will exhibit a slight color shift (typically pale yellow/brown), confirming the deprotonation of the phenol to the phenoxide anion.

  • Alkylation & Cyclization: Add 2-bromoacetophenone (3.64 g, 18.3 mmol) to the mixture. Heat the reaction to a gentle reflux (56°C) and stir for 6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The 2-aminophenol spot (R_f ~0.2) should disappear, replaced by a strongly UV-active spot (R_f ~0.6) corresponding to the cyclized imine.

  • Workup: Filter off the inorganic solid salts and wash the filter cake with fresh acetone. Evaporate the solvent in vacuo. Partition the residue between cold distilled water (200 mL) and diethyl ether (300 mL). Wash the organic phase with 1.5 M HCl (to remove any unreacted trace amine) and brine, then dry over MgSO₄.

    • Validation Checkpoint: Evaporation of the ether yields the crude 3-phenyl-2H-1,4-benzoxazine as a yellow solid/viscous oil. The yellow hue is characteristic of the conjugated imine bond.

Step 2: Reduction to 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
  • Imine Reduction: Dissolve the intermediate (300 mg, 1.43 mmol) in 5 mL of dichloromethane/methanol (1:1 v/v). Cool the flask to 0°C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (2.0 eq) portion-wise.

    • Validation Checkpoint: Effervescence (H₂ gas evolution) will be observed. As the reduction proceeds, the distinct yellow color of the imine will dissipate, resulting in a colorless or pale solution, validating the saturation of the C=N bond.

  • Final Isolation: Stir for an additional 2 hours at room temperature. Quench with water, extract with dichloromethane, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.

(Note: For applications requiring specific enantiomers, researchers should bypass NaBH₄ and instead utilize[2] or Iridium-catalyzed asymmetric hydrogenation[3].)

References

  • Source: Google Patents (EP0233728A1)
  • Enantioselective Biocatalytic Reduction of 2H-1,4-Benzoxazines Using Imine Reductases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of 3-Phenyl-2H-1,4-Benzoxazine Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-phenyl-2H-1,4-benzoxazine analogs. This guide provides in-depth troubleshooting, frequently asked que...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-phenyl-2H-1,4-benzoxazine analogs. This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to address the common challenge of low oral bioavailability associated with this chemical class.

Introduction: The Benzoxazine Bioavailability Challenge

The 3-phenyl-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] However, advancing these promising compounds from discovery to clinical candidates is often hampered by poor oral bioavailability. This issue typically stems from a combination of poor aqueous solubility and extensive first-pass metabolism.[4][5][6] This guide is designed to provide you with the foundational knowledge and practical tools to diagnose and overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses common experimental observations and provides a logical framework for identifying the root cause and implementing corrective strategies.

Observed Problem / Symptom Potential Root Cause(s) Recommended Diagnostic & Next Steps
"My compound precipitates out of solution during in vitro assays (e.g., cell-based or enzyme assays)." Poor Aqueous Solubility: The compound's concentration exceeds its kinetic or thermodynamic solubility limit in the aqueous buffer.1. Quantify Solubility: Perform a kinetic solubility assay (see Protocol 1). Poorly soluble drugs are often defined as having aqueous solubility <100 µg/mL.[7] 2. Initial Formulation: For in vitro work, consider using a co-solvent (e.g., DMSO, ethanol) at the lowest effective concentration. Be mindful of solvent effects on the assay itself. 3. pH Modification: Determine the pKa of your compound. If it's ionizable, adjusting the buffer pH may significantly improve solubility.[8]
"In vivo oral exposure (AUC) is significantly lower than predicted from IV data. High variability is observed between subjects." 1. Low Solubility/Dissolution Rate: The compound does not dissolve fast enough in the gastrointestinal (GI) tract to be absorbed.[6] 2. Poor Permeability: The compound cannot efficiently cross the intestinal wall. 3. High First-Pass Metabolism: The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation.[9][10][11]1. Assess Permeability: Conduct a Caco-2 Permeability Assay (see Protocol 3). This will determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12][13][14] 2. Evaluate Metabolic Stability: Perform an in vitro Metabolic Stability Assay using liver microsomes (see Protocol 2). This will provide the intrinsic clearance (CLint) rate, indicating susceptibility to metabolism.[15][16][17] 3. Data Integration: Use the solubility, permeability, and metabolism data to understand the primary barrier to absorption.
"The compound shows good permeability in the Caco-2 assay (high Papp A->B), but the efflux ratio is high (>2)." Active Efflux: The compound is a substrate for efflux transporters (e.g., P-gp, BCRP) on the apical surface of intestinal cells, which actively pump it back into the GI lumen.[12][14]1. Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of specific inhibitors (e.g., verapamil for P-gp). A significant increase in A->B permeability or a reduction in the efflux ratio confirms transporter-mediated efflux.[13] 2. Structural Modification: Consider medicinal chemistry approaches to modify the structure and reduce its affinity for the efflux transporter. 3. Formulation with Inhibitors: Explore co-formulation with known P-gp inhibitors, though this can be a complex regulatory path.[18]
"The compound is highly soluble and permeable, but in vivo oral bioavailability is still poor." Extensive First-Pass Metabolism: The liver and gut wall contain enzymes, primarily from the cytochrome P450 (CYP) family, that can rapidly metabolize the drug before it reaches systemic circulation.[9][10][19][20]1. Analyze Microsomal Stability Data: A high intrinsic clearance (CLint) in the liver microsome assay is a strong indicator of rapid metabolism.[16][21] 2. Reaction Phenotyping: Use specific CYP inhibitors or recombinant CYP enzymes to identify which isoform(s) are responsible for the metabolism. 3. Prodrug Strategy: Design a prodrug that masks the metabolic soft spot. The prodrug is designed to be cleaved in vivo to release the active parent drug.[22][23][24] 4. Bypass First-Pass Effect: Consider alternative routes of administration (e.g., sublingual, transdermal) if feasible for the therapeutic indication.[11][19]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of low bioavailability for this chemical class?

The low bioavailability of 3-phenyl-2H-1,4-benzoxazine analogs is typically a multi-factorial problem rooted in their physicochemical properties. The core issues are often poor aqueous solubility due to their rigid, hydrophobic structure, and high susceptibility to metabolism by hepatic enzymes (first-pass effect).[6][9] These two factors create a significant bottleneck for oral absorption.

Q2: Which formulation strategy is best for improving the bioavailability of my benzoxazine analog?

The optimal strategy depends on the primary barrier identified in your troubleshooting. There is no one-size-fits-all solution.

  • For Solubility-Limited Compounds: Nanoformulation is a powerful approach. Reducing particle size to the nanoscale dramatically increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[25][26][27][28] Techniques include media milling and high-pressure homogenization.

  • For Metabolism-Limited Compounds: A prodrug approach is often most effective.[24] By chemically modifying the parent drug at the site of metabolism, you can create a transiently inactive form that is absorbed intact and then releases the active drug systemically.[22][23][29]

  • For Permeability-Limited Compounds (due to efflux): While structural modification is the ideal long-term solution, advanced drug delivery systems like lipid-based formulations can sometimes help by altering the absorption pathway.[18][30]

Q3: How do I begin to design a prodrug for my compound?

Prodrug design is a strategic chemical modification to improve drug delivery.[24]

  • Identify the Handle: You need a suitable functional group on the parent molecule (e.g., hydroxyl, amine, carboxyl) to attach a promoiety.

  • Select a Promoietety: The choice of promoiety is critical. For solubility enhancement, ionizable groups like phosphates or amino acids are often used.[29][31] To improve permeability, lipophilic moieties can be added.[32]

  • Ensure Bioreversibility: The linker connecting the promoiety must be stable in the GI tract but readily cleaved by systemic enzymes (e.g., esterases, phosphatases) to release the active drug.[23]

Q4: What is the Biopharmaceutics Classification System (BCS) and how does it apply here?

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[33] It helps predict a drug's in vivo absorption characteristics.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Many 3-phenyl-2H-1,4-benzoxazine analogs fall into BCS Class II or IV , meaning their primary hurdle is poor solubility, and sometimes poor permeability as well.[18][34] Identifying the BCS class of your compound is a crucial step in selecting the right development strategy.

Part 3: Key Experimental Protocols & Workflows

Investigational Workflow for Low Bioavailability

This diagram outlines a systematic approach to diagnosing and addressing poor oral bioavailability.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Strategy Selection Start Compound with Low In Vivo Exposure Solubility Protocol 1: Kinetic Solubility Assay Start->Solubility Metabolism Protocol 2: Microsomal Stability Assay Start->Metabolism Permeability Protocol 3: Caco-2 Permeability Assay Start->Permeability Decision1 Is Solubility < 10 µg/mL? Solubility->Decision1 Decision2 Is CLint High? Metabolism->Decision2 Decision3 Is Papp (A->B) Low or Efflux Ratio > 2? Permeability->Decision3 Decision1->Decision2 No Sol_Strategy Solubility Enhancement: - Nanoformulation - Amorphous Solid Dispersion - Salt Formation Decision1->Sol_Strategy Yes Decision2->Decision3 No Met_Strategy Metabolism Mitigation: - Prodrug Approach - Structural Modification Decision2->Met_Strategy Yes Perm_Strategy Permeability Enhancement: - Prodrug Approach - Structural Modification - Efflux Inhibitor Co-dosing Decision3->Perm_Strategy Yes End Optimized Candidate for In Vivo PK Study Sol_Strategy->End Met_Strategy->End Perm_Strategy->End

Caption: A decision-tree workflow for investigating and overcoming low oral bioavailability.

Protocol 1: Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution. This mimics the conditions of many in vitro assays.

Materials:

  • Test compound in 10 mM DMSO stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well UV-transparent collection plates

  • Plate shaker

  • UV-Vis plate reader

Procedure:

  • Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, creating a final nominal concentration of 100 µM. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

  • Filtration: Transfer the solutions to a 96-well filter plate placed on top of a UV-transparent collection plate. Centrifuge to separate any precipitated compound from the saturated solution.

  • Quantification: Measure the UV absorbance of the filtrate in the collection plate.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture. The resulting concentration is the kinetic solubility.

Self-Validation:

  • Controls: Run a high-solubility control (e.g., propranolol) and a low-solubility control (e.g., ketoconazole).

  • Acceptance Criteria: Control values should fall within the established historical range for the laboratory.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To measure the rate of metabolism of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance (CLint).[15][16][17]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (1 µM final concentration)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Ice-cold acetonitrile with an internal standard (e.g., bucetin) to terminate the reaction

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Prep: Prepare a master mix of HLM (0.5 mg/mL final concentration) and test compound in phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. This is your T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction.[16][35]

  • Sample Preparation: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant.

    • Half-life (t½): 0.693 / k

    • Intrinsic Clearance (CLint, in µL/min/mg protein): (0.693 / t½) / (mg/mL microsomal protein)

Self-Validation:

  • Controls: Include a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin).

  • -NADPH Control: Run a 45-minute incubation without the NADPH cofactor. Compound loss should be minimal, indicating that degradation is enzyme-mediated.

  • Acceptance Criteria: Control compound clearance values must be within 2-fold of the laboratory's historical average.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for active efflux transporters.[12][36][37]

Materials:

  • Caco-2 cells cultured on Transwell™ inserts for 21 days

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)

  • LC-MS/MS system for analysis

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use wells with acceptable TEER values, indicating a confluent monolayer.[36]

  • Assay Setup (Bidirectional):

    • A->B (Apical to Basolateral): Add the test compound (typically at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer.

    • B->A (Basolateral to Apical): Add the test compound to the basolateral chamber. The apical chamber contains fresh buffer.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for all wells.

  • Integrity Post-Assay: Add Lucifer yellow to the apical side and incubate for another hour. Measure the amount of Lucifer yellow that has passed to the basolateral side to confirm monolayer integrity was maintained throughout the experiment.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Calculations:

    • Apparent Permeability (Papp) in cm/s: Papp = (dQ/dt) / (A * C0)

      • dQ/dt = rate of compound appearance in the receiver chamber

      • A = surface area of the membrane

      • C0 = initial concentration in the donor chamber

    • Efflux Ratio (ER): ER = Papp (B->A) / Papp (A->B)

Data Interpretation:

  • Permeability Ranking:

    • Papp < 1 x 10⁻⁶ cm/s: Low

    • Papp 1-10 x 10⁻⁶ cm/s: Moderate

    • Papp > 10 x 10⁻⁶ cm/s: High

  • Efflux: An efflux ratio > 2 suggests the compound is a substrate for active efflux.[12][13]

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC.
  • Current prodrug strategies for improving oral absorption of nucleoside analogues.
  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. MDPI.
  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. PMC.
  • Improving oral absorption of a rapidly crystallizing parent drug using prodrug strategy: Comparison of phosphate versus glycine based prodrugs. PubMed.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Study of First-Pass Metabolism and its Uses. Walsh Medical Media.
  • First pass effect. Wikipedia.
  • First-pass Effect. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Optimizing oral absorption of peptides using prodrug str
  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly W
  • Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale (RSC Publishing).
  • Caco-2 Permeability Assay. Evotec.
  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC.
  • Prodrug Approach as a Str
  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec.
  • First Pass Metabolism. YouTube.
  • Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformul
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Video: First Pass Effect. JoVE.
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC.
  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals.
  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry.
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Improving solubility and acceler
  • Metabolic Stability Assays. Merck Millipore.
  • Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • Caco-2 Permeability Assay. Enamine.
  • Caco-2 permeability assay.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Caco-2 Permeability Assay. Domainex.
  • Oral anticancer drugs: mechanisms of low bioavailability and str
  • Why Poor Bioavailability Is a Major Drug Development Risk. LinkedIn.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • FACTORS RESPONSIBLE FOR THE ORAL BIOAVAILABILITY OF DRUGS: A REVIEW.
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI.
  • Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applic
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell de

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Troubleshooting

Technical Support Center: Refining Recrystallization of 3-phenyl-2H-1,4-benzoxazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 3-phenyl-2H-1,4-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 3-phenyl-2H-1,4-benzoxazine. Heterocyclic compounds of this class are notoriously prone to complex phase behaviors during isolation, most notably Liquid-Liquid Phase Separation (LLPS). This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure high-yield, high-purity crystalline recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3-phenyl-2H-1,4-benzoxazine batch yield a viscous, gummy oil instead of solid crystals during cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to in the laboratory as "oiling out"[1]. It occurs when the cooling solution reaches a high level of supersaturation, causing the initially dissolved compound to separate into a secondary liquid phase (an emulsion) rather than forming a rigid solid suspension[1]. Because the molecules within these oil droplets are randomly arranged and highly mobile, the droplets act as an excellent solvent for unwanted impurities, severely degrading the purity of your final product[1],[2]. For 3-phenyl-2H-1,4-benzoxazine, LLPS is typically triggered by cooling the system too rapidly or by crossing into a miscibility gap within your solvent system[1],[3].

Q2: How do I select and optimize the solvent system to prevent oiling out? A2: Authoritative syntheses recommend using either pure isopropanol (i-PrOH) or a binary mixture of ethanol and water[4]. When using the ethanol/water system, ethanol acts as the primary solvent (providing high solubility at reflux), while water acts as the anti-solvent. The critical mistake most researchers make is adding too much water. You must add water dropwise to the hot ethanol solution only until slight, persistent turbidity appears, which marks the exact boundary of the solubility curve[3]. Exceeding this ratio pushes the thermodynamic state of the system into a stable miscibility gap, practically guaranteeing the formation of an emulsion rather than crystals[1].

Q3: What is the most effective strategy to thermodynamically force crystallization and bypass the oiling-out phase? A3: The most robust method is implementing a precise seeding strategy within the solution's metastable zone[5]. Spontaneous nucleation requires a high activation energy; if this energy is not met, the system becomes highly supersaturated and "oils out"[1]. By introducing pure seed crystals of 3-phenyl-2H-1,4-benzoxazine before the solution reaches critical supersaturation, you provide a pre-existing lattice template[6]. This lowers the activation energy for nucleation, allowing slow, ordered particle growth to outcompete the spontaneous, chaotic formation of oil droplets[1],[5].

Part 2: Process Parameters & Quantitative Data

To successfully scale up the recrystallization of 3-phenyl-2H-1,4-benzoxazine, it is critical to control the cooling trajectory and solvent ratios. The table below summarizes the quantitative parameters required to maintain the system within the optimal design space.

Solvent SystemAnti-Solvent RatioLLPS (Oiling Out) RiskRecommended Cooling RateExpected Yield / Purity Profile
Ethanol / Water Titrated to turbidityHigh (if unseeded)0.2 - 0.5 °C/minHigh yield; requires strict metastable zone control[5].
Isopropanol N/A (Monosolvent)Moderate0.5 - 1.0 °C/min~55% yield; analytically pure product[4].
Toluene / Hexane 1:3 to 1:5High0.5 °C/minModerate; highly prone to trapping lipophilic impurities.

Part 3: Standard Operating Procedure (SOP)

Methodology: Seeded Anti-Solvent Recrystallization of 3-phenyl-2H-1,4-benzoxazine This protocol is designed as a self-validating system. If turbidity does not clear in Step 3, the solvent ratio is incorrect, preventing progression to the failure state (LLPS) in Step 5.

  • Primary Dissolution: Suspend the crude 3-phenyl-2H-1,4-benzoxazine in a minimum volume of absolute ethanol. Heat the reactor to reflux (approx. 78°C) under continuous agitation until the solid is completely dissolved.

  • Anti-Solvent Titration: While maintaining the temperature at 78°C, add deionized water dropwise. Stop the addition immediately when a faint, persistent turbidity is observed in the solution[3].

  • Boundary Clarification (Self-Validation): Add 1 to 2 drops of hot absolute ethanol until the turbidity just clears. Causality: This ensures the solution is resting precisely on the edge of the undersaturated region, maximizing yield potential without crossing into the miscibility gap where LLPS occurs[1].

  • Metastable Cooling & Seeding: Cool the reactor slowly at a rate of 0.5°C/min down to 60°C. At this temperature (the metastable zone), introduce 1-2% (w/w) of pure 3-phenyl-2H-1,4-benzoxazine seed crystals[6],[5].

  • Controlled Crystal Growth: Continue controlled cooling at a reduced rate of 0.2°C/min down to 4°C. Causality: The slow cooling rate ensures that solute molecules have sufficient time to integrate into the existing rigid crystal lattice rather than kinetically delaying and separating as an oil[1],[3].

  • Isolation: Filter the resulting crystalline suspension under vacuum. Wash the filter cake with ice-cold 10% ethanol/water to remove residual mother liquor and surface impurities. Dry under vacuum at 40°C.

Part 4: Process Visualization

The following workflow illustrates the critical path for avoiding liquid-liquid phase separation during the purification of 3-phenyl-2H-1,4-benzoxazine.

Recrystallization A Crude 3-phenyl-2H-1,4-benzoxazine (High Impurity) B Dissolution in Hot Ethanol (Reflux, 78°C) A->B C Anti-Solvent Titration (Dropwise H2O to Turbidity) B->C D Cool to Metastable Zone (approx. 60°C) C->D E Seed Addition (1-2% w/w pure crystals) D->E Prevents Oiling Out F Controlled Cooling (0.2°C/min to 4°C) E->F Promotes Lattice Growth G Vacuum Filtration & Cold Wash F->G H Pure Crystalline Product (LLPS Avoided) G->H

Caption: Workflow for the seeded anti-solvent recrystallization of 3-phenyl-2H-1,4-benzoxazine.

References

  • Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]

  • Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review - ResearchGate. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - ACS Publications. Available at:[Link]

  • An In-Line Study of Oiling Out and Crystallization - ResearchGate. Available at:[Link]

  • 1,4-(Benz)Oxazines: chemical properties - Thieme Connect. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: 3-Phenyl-2H-1,4-Benzoxazine vs. Quinoxaline Scaffolds in Drug Discovery

Executive Summary In the realm of medicinal chemistry, the selection of a core heterocyclic scaffold dictates the physicochemical properties, 3D spatial orientation, and target-binding capabilities of a drug candidate. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, the selection of a core heterocyclic scaffold dictates the physicochemical properties, 3D spatial orientation, and target-binding capabilities of a drug candidate. The quinoxaline (1,4-diazanaphthalene) and 3-phenyl-2H-1,4-benzoxazine scaffolds are both considered "biologically privileged" structures BenchChem, 2024[1]. However, the seemingly simple substitution of a nitrogen atom for an oxygen atom—coupled with the saturation at the C-2 position—creates profound differences in their electronic distribution, planarity, and biological utility. This guide objectively compares these two scaffolds, providing researchers with the mechanistic causality and experimental data necessary to make informed decisions in drug design.

Structural and Electronic Profiling: Causality in Scaffold Design

The fundamental difference between these two scaffolds lies in their hybridization and resulting three-dimensional geometry.

  • Quinoxaline: Comprising a benzene ring fused to a pyrazine ring, the quinoxaline core is fully sp2 -hybridized. This enforces strict planarity and creates a highly delocalized π -system. The two nitrogen atoms act as strong hydrogen bond acceptors. This rigid, flat architecture is highly effective for DNA intercalation or binding within narrow, planar hydrophobic pockets.

  • 3-Phenyl-2H-1,4-Benzoxazine: This scaffold features a benzene ring fused to a 1,4-oxazine ring. The presence of the sp3 -hybridized methylene carbon at position 2 and the ether-like oxygen breaks the aromaticity of the heterocyclic ring. Consequently, the oxazine ring adopts a non-planar "half-chair" conformation. This structural flexibility allows the 3-phenyl substituent to project into 3D space, providing a distinct vector to occupy complex allosteric sites that a flat quinoxaline cannot access Battistoni et al., 1979[2].

SAR Core Heterocyclic Scaffold Benz 3-Phenyl-2H-1,4-Benzoxazine (sp3 Carbon, Half-Chair) Core->Benz Quin Quinoxaline (sp2 Nitrogen, Planar) Core->Quin Prop1 3D Target Adaptation & Specific H-Bonding Benz->Prop1 Prop2 Rigid Intercalation & Lack of 3D Vector Quin->Prop2 Result1 High Target Specificity (e.g., MenB Inhibition) Prop1->Result1 Result2 Poor Fit in Complex Pockets Prop2->Result2

Caption: Logical relationship between scaffold electronics, 3D structure, and biological activity.

Comparative Biological Performance: Antimycobacterial Activity

A definitive comparative study of these scaffolds was conducted in the search for novel antitubercular agents targeting MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), a critical enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosisLi et al., 2010[3].

The Causality of Activity Loss: High-throughput screening identified the 1,4-benzoxazine scaffold as a potent MenB inhibitor, with optimized derivatives achieving Minimum Inhibitory Concentration (MIC) values as low as 0.6 µg/mL against M. tuberculosis H37Rv Li et al., 2010[3]. To test the structural boundaries, researchers synthesized direct analogues replacing the benzoxazine core with a quinoxaline core.

The result was a drastic reduction in both enzyme inhibition and antibacterial activity (MIC > 6.25 µg/mL for quinoxalines) Li et al., 2010[3]. The causality stems from the rigid planarity of the quinoxaline ring, which prevents the molecule from conforming to the MenB binding pocket. The oxygen atom in the benzoxazine core allows the ring to pucker, granting the necessary conformational flexibility for the 3-phenyl group to anchor into the hydrophobic sub-pocket of the enzyme.

Pathway OSB o-Succinylbenzoate (OSB) MenE MenE Enzyme (OSB-CoA Synthetase) OSB->MenE ATP + CoA OSBCoA OSB-CoA Intermediate MenE->OSBCoA MenB MenB Enzyme (Target for Benzoxazines) OSBCoA->MenB Inhibition Point DHNACoA DHNA-CoA MenB->DHNACoA Cyclization

Caption: Menaquinone biosynthesis pathway highlighting the MenB inhibition point.

Comparative Catalytic Performance: Asymmetric Reduction

The electronic differences between the scaffolds also dictate their behavior in synthetic transformations, specifically in metal/Brønsted acid relay catalysis for asymmetric reduction Han et al., 2011[4].

The Causality of Enantioselectivity: Quinoxalines undergo highly efficient convergent disproportionation when treated with hydrogen gas and a chiral phosphoric acid catalyst, yielding chiral tetrahydroquinoxalines with up to 94% enantiomeric excess (ee) Han et al., 2011[4]. This is driven by a "three-point contact model" where the two nitrogen atoms of the dihydroquinoxaline intermediate form strong, directional hydrogen bonds with the chiral phosphate.

When 3-phenyl-2H-1,4-benzoxazine was subjected to the identical catalytic system, the reaction yielded low conversion (30%) and almost 0% ee Han et al., 2011[4]. The oxygen atom in the benzoxazine ring is a significantly weaker hydrogen bond acceptor than nitrogen, failing to establish the rigid transition state required for stereocontrol. Furthermore, the differing steric demands of the 1,2- versus 1,4-hydride transfer pathways in the oxygen-containing heterocycle completely disrupt the enantioselective mechanism.

Quantitative Data Comparison

Table 1: Physicochemical & Structural Properties
FeatureQuinoxaline Scaffold3-Phenyl-2H-1,4-Benzoxazine Scaffold
Ring System 1,4-diazanaphthalene1,4-oxazine fused to benzene
Hybridization (Core) Fully sp2 Mixed sp2 and sp3 (at C-2)
3D Conformation Strict PlanarNon-planar (Half-chair oxazine)
H-Bond Acceptors 2 (Strong, N1 and N4)2 (1 Strong N, 1 Weak Ether O)
Primary Utility Intercalators, Kinase InhibitorsAllosteric Modulators, Antimicrobials
Table 2: Biological & Catalytic Performance Matrix
Assay / ReactionQuinoxaline Performance1,4-Benzoxazine PerformanceSource
MenB Inhibition (MIC vs H37Rv) Poor (> 6.25 µg/mL)Excellent (0.6 µg/mL)[3]
MenE Cross-Reactivity None at 50 µMNone at 50 µM[3]
Asymmetric Reduction (Conversion) High (> 90%)Low (30%)[4]
Asymmetric Reduction (ee %) Excellent (94% ee)Negligible (~0% ee)[4]

Self-Validating Experimental Protocols

Protocol A: MenE-MenB Coupled Assay for Scaffold Evaluation

Because MenB activity cannot be easily measured in isolation without complex substrates, a coupled assay using MenE (which generates the MenB substrate, OSB-CoA) is utilized Matarlo et al., 2015[5].

  • Buffer Preparation: Prepare 20 mM NaHPO 4​ buffer (pH 7.4) containing 150 mM NaCl and 1 mM MgCl 2​ .

  • Reagent Assembly: In a 100 µL reaction volume, combine 60 µM o-succinylbenzoate (OSB), 240 µM ATP, 240 µM CoA, and 2.5 µM M. tuberculosis MenB.

  • Compound Addition: Add the target scaffold derivative at varying concentrations (5–250 µM).

  • Initiation: Initiate the reaction by adding 25 nM E. coli MenE.

  • Detection: Monitor the production of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) spectrophotometrically at 392 nm ( ϵ392​ = 4000 M −1 cm −1 ).

  • Self-Validation Step (Crucial): Because this is a coupled assay, a decrease in signal could indicate MenE inhibition rather than MenB inhibition. You must run an orthogonal control assay directly monitoring the formation of inorganic pyrophosphate (PPi) to confirm that MenE activity remains unaffected at 50 µM Li et al., 2010[3].

Protocol B: Micelle-Mediated Green Synthesis of Scaffolds

To synthesize these scaffolds for comparison without harsh solvents, micellar catalysis is highly effective ResearchGate, 2024[6].

  • Micelle Formation: Prepare an aqueous micellar medium using a suitable surfactant (e.g., SDS or Triton X-100) above its critical micelle concentration.

  • Reagent Addition: Add substituted styrenes (or phenacyl bromides) to the medium.

  • Nucleophile Selection:

    • For Quinoxalines: Add benzene-1,2-diamine.

    • For 1,4-Benzoxazines: Add 2-aminophenol.

  • Reaction: Apply ultrasonication at room temperature to facilitate catalyst-free condensation.

  • Self-Validation Step: Monitor the reaction via TLC. Post-extraction, validate ring closure via 1 H-NMR by confirming the disappearance of the primary amine protons and the shift of the vinylic/alphatic protons into the characteristic heterocyclic ranges.

Workflow Synth Scaffold Synthesis (Micellar Catalysis) Purif Purification & QC (NMR, MS, HPLC) Synth->Purif Yield >85% Assay Enzyme Assay (MenE-MenB Coupled) Purif->Assay >98% Purity MIC MIC Determination (M. tuberculosis) Assay->MIC IC50 < 1 µM

Caption: Step-by-step experimental workflow from scaffold synthesis to MIC evaluation.

References

  • Li, X., Liu, N., Zhang, H., Knudson, S. E., Slayden, RA., & Tonge, P. J. (2010). "Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters, 20(21), 6306–6309.3

  • Han, Z.-Y., Chen, D.-F., Wang, Y.-Y., Guo, R., Wang, P.-S., Wang, C., & Gong, L.-Z. (2011). "Convergent Asymmetric Disproportionation Reactions: Metal/Brønsted Acid Relay Catalysis for Enantioselective Reduction of Quinoxalines." Journal of the American Chemical Society. 4

  • Matarlo, J. S., et al. (2015). "Mechanism of MenE Inhibition by Acyl-Adenylate Analogues and Discovery of Novel Antibacterial Agents." Biochemistry, 54(42), 6514–6524. 5

  • "Micelle-mediated Synthesis of Quinoxaline, 1,4-Benzoxazine and 1,4-Benzothiazine Scaffolds from Styrenes." ResearchGate. 6

  • BenchChem Database. (2024). "3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine." 1

  • Battistoni, P., Bruni, P., & Fava, G. (1979). "3-phenyl-2H-1,4-benzoxazine-4-oxides—I. Synthesis and reduction." Tetrahedron, 35, 1771-1775. 2

Sources

Comparative

comparing cytotoxicity of 3-phenyl-2H-1,4-benzoxazine to standard chemotherapeutics

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic viability screens to understand the mechanistic causality driving cell death. The 1,4-benzoxazine scaffold—specifically 3-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic viability screens to understand the mechanistic causality driving cell death. The 1,4-benzoxazine scaffold—specifically 3-phenyl-2H-1,4-benzoxazine and its optimized derivatives—has emerged as a highly tunable, privileged structure in oncology.

Unlike classical cytotoxic agents that rely on broad-spectrum DNA intercalation, benzoxazine derivatives offer target-specific mechanisms. This guide objectively compares the in vitro cytotoxicity and mechanistic profiles of 3-phenyl-1,4-benzoxazine derivatives against clinical standards like Doxorubicin, Erlotinib, and Etoposide, providing actionable, self-validating protocols for your own benchmarking assays.

Mechanistic Profiling: Targeted Inhibition vs. Broad Cytotoxicity

Standard chemotherapeutics like Doxorubicin primarily act via topoisomerase II inhibition and direct DNA intercalation. While this yields sub-micromolar potency, the non-selective mechanism often results in a narrow therapeutic window and severe off-target effects, such as cardiotoxicity.

Conversely, 3-phenyl-1,4-benzoxazine derivatives exert cytotoxicity through precise kinase and epigenetic modulation:

  • SIRT1 Epigenetic Modulation: Specific dihydro-1,4-benzoxazine carboxamides act as highly selective inhibitors of Sirtuin-1 (SIRT1). By blocking SIRT1, these compounds prevent the deacetylation of the p53 tumor suppressor, stabilizing it and driving targeted apoptosis in neoplastic cells 1.

  • Targeted Kinase Inhibition: Benzoxazine-pyrazole hybrids demonstrate profound affinity for the Epidermal Growth Factor Receptor (EGFR). Arylation at the N4 position and substitutions on the C3-phenyl ring are critical for anchoring the molecule into the kinase ATP-binding pocket 2.

  • ROS Modulation: Benzoxazinic nitrones (e.g., 3-phenyl-2H-1,4-benzoxazine-4-oxides) act as dual-action agents, modulating reactive oxygen species (ROS) to induce oxidative stress specifically in hypoxic tumor microenvironments 3.

Mechanism A 3-Phenyl-1,4-Benzoxazine Derivatives B SIRT1 Inhibition A->B C EGFR / Kinase Inhibition A->C D ROS Modulation (Nitrones) A->D E p53 Acetylation B->E F Downstream Signaling Arrest C->F G Oxidative Stress Regulation D->G H Targeted Apoptosis & Cell Cycle Arrest E->H F->H G->H

Fig 1. Multi-target mechanistic pathways of 1,4-benzoxazine derivatives inducing apoptosis.

Comparative Cytotoxicity Data

To objectively evaluate the therapeutic potential of 1,4-benzoxazine derivatives, we must benchmark their half-maximal inhibitory concentrations (IC50) against clinical standards across diverse genetic backgrounds (e.g., p53-wildtype MCF-7, EGFR-mutant A549).

Data Interpretation: While Doxorubicin maintains a lower absolute IC50 (sub-micromolar potency) across most cell lines, the benzoxazine derivatives exhibit comparable efficacy (low micromolar to nanomolar range) with significantly enhanced target selectivity. For instance, benzoxazine-pyrazole hybrids outperform Erlotinib in EGFR inhibition assays 2, and specific enantiomers of dihydro-1,4-benzoxazines approach the potency of the gold-standard SIRT1 inhibitor, Selisistat 1.

Compound ClassCell Line / TargetPrimary MechanismIC50 (µM)Reference StandardStandard IC50 (µM)
1,4-Benzoxazine (Cmpd 4) HCT-116 (Colon)Apoptosis / Unspecified2.10Doxorubicin0.68
1,4-Benzoxazine (Cmpd 4) MCF-7 (Breast)Apoptosis / Unspecified1.80Doxorubicin0.54
1,4-Benzoxazine (Cmpd 4) A549 (Lung)Apoptosis / Unspecified3.20Doxorubicin0.39
Benzoxazine-Pyrazole Isolated EGFREGFR Inhibition0.51 - 0.61Erlotinib> 1.00
Benzoxazine-Pyrazole MCF-7 / A549Kinase Inhibition2.82 - 6.28EtoposideComparable
Dihydro-1,4-Benzoxazine Isolated SIRT1SIRT1 Inhibition0.11 - 0.62Selisistat~ 0.05

(Data synthesized from recent structure-activity relationship studies 124.)

Experimental Methodologies: A Self-Validating System

Ensuring data integrity requires a self-validating experimental design. The following protocols outline the causality behind each step to guarantee reproducible benchmarking of benzoxazine derivatives against standard chemotherapeutics.

Workflow Step1 1. Cell Culture & Seeding (MCF-7, A549, HCT-116) Step2 2. Compound Treatment (Benzoxazines vs. Doxorubicin) Step1->Step2 Step3A 3A. Cytotoxicity Assay (MTT / CellTiter-Glo) Step2->Step3A Step3B 3B. Target Validation (Western Blot: p53, EGFR) Step2->Step3B Step4 4. IC50 Calculation & Statistical Analysis Step3A->Step4 Step3B->Step4

Fig 2. Self-validating experimental workflow for benchmarking compound cytotoxicity.

Protocol A: High-Throughput Cytotoxicity Benchmarking (MTT Assay)

Objective: To determine the IC50 values of novel benzoxazine derivatives relative to Doxorubicin.

  • Cell Seeding: Seed MCF-7, A549, and HCT-116 cells at 5×103 cells/well in 96-well plates.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the entire 48-72 hour treatment window, preventing contact inhibition artifacts that artificially lower metabolic rates and skew viability readouts.

  • Compound Preparation: Dissolve 3-phenyl-1,4-benzoxazine derivatives and Doxorubicin in DMSO. Dilute in culture media ensuring the final DMSO concentration does not exceed 0.1% (v/v).

    • Causality: Higher DMSO concentrations independently induce cytotoxicity and membrane permeabilization, confounding the true IC50 of the drug.

  • Treatment: Expose cells to a 10-point serial dilution (e.g., 0.01 µM to 100 µM) of the compounds for 72 hours. Include a vehicle control (0.1% DMSO) and a positive kill control (e.g., 10% DMSO or 1 µM Staurosporine).

  • Viability Readout: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Solubilize the resulting formazan crystals with acidified isopropanol and read absorbance at 570 nm.

    • Causality: Formazan production is directly proportional to mitochondrial reductase activity, providing a highly reliable proxy for viable cell count.

Protocol B: Mechanistic Target Validation (SIRT1/p53 Western Blot)

Objective: To validate that the observed cytotoxicity is driven by the proposed SIRT1 inhibition mechanism rather than generalized toxicity.

  • Lysate Preparation: Treat MDA-MB-231 cells with the established IC50 concentration of the benzoxazine derivative for 24 hours. Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Inhibitors are critical to preserve transient post-translational modifications, specifically the acetylation status of p53, which is rapidly lost upon cell lysis.

  • Protein Separation & Transfer: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against SIRT1, acetyl-p53 (Lys382), total p53, and GAPDH (loading control).

    • Causality: Measuring the ratio of acetyl-p53 to total p53 confirms whether SIRT1 inhibition successfully stabilized the tumor suppressor pathway. If acetyl-p53 increases without a change in total p53, the targeted mechanism is validated over non-specific cellular stress.

References

  • ACS Publications (Journal of Medicinal Chemistry)
  • National Institutes of Health (PMC)
  • National Institutes of Health (PMC)
  • Synthesis and Biological Activities of New 2-Substituted 1,4-Benzoxazine Derivatives ResearchGate URL

Sources

Validation

Comparative Mass Spectrometry Fragmentation Analysis: 3-Phenyl-2H-1,4-benzoxazine vs. Synthetic Precursors

As a Senior Application Scientist, evaluating the success of a cyclization reaction requires more than simply identifying the product mass; it demands a rigorous, mechanistic understanding of how the molecule and its pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the success of a cyclization reaction requires more than simply identifying the product mass; it demands a rigorous, mechanistic understanding of how the molecule and its precursors behave under ionization. 1,4-Benzoxazine derivatives are highly valued in medicinal chemistry for their diverse biological activities, and their synthesis typically involves the condensation of an o-aminophenol with an α -haloketone.

This guide provides an objective, data-driven comparison of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of 3-phenyl-2H-1,4-benzoxazine and its starting materials: 2-aminophenol and 2-bromoacetophenone . By analyzing the causality behind these fragmentation pathways, researchers can confidently validate synthetic workflows, identify unreacted precursors, and elucidate structural modifications.

Mechanistic Overview & Structural Logic

The synthesis of 3-phenyl-2H-1,4-benzoxazine proceeds via an alkaline condensation between 2-aminophenol and 2-bromoacetophenone (phenacyl bromide), followed by a reductive cyclization or direct dehydration step 1[1].

From a mass spectrometry perspective, this transformation is characterized by two major diagnostic events:

  • Loss of the Halogen Isotopic Signature: The precursor 2-bromoacetophenone exhibits a classic 1:1 isotopic doublet at m/z 198 and 200 due to the naturally occurring 79 Br and 81 Br isotopes 2[2]. The successful nucleophilic displacement of the bromide eliminates this signature in the product.

  • Ring Closure and Stabilization: The intermediate 2-phenacylaminophenol undergoes dehydration (-18 Da) to form the stable, conjugated oxazine ring. The resulting product, 3-phenyl-2H-1,4-benzoxazine, yields a strong molecular ion [M] +∙ at m/z 209, reflecting the high stability of the bicyclic system 3[3].

Workflow P1 2-Aminophenol (m/z 109) Cond Alkaline Condensation (K2CO3, Acetone) P1->Cond P2 2-Bromoacetophenone (m/z 198/200) P2->Cond IntInt IntInt Cond->IntInt Int Intermediate (2-phenacylaminophenol) Cyc Cyclization (-H2O) Prod 3-Phenyl-2H-1,4-benzoxazine (m/z 209) Cyc->Prod MS MS Fragmentation Analysis Prod->MS IntInt->Cyc

Synthetic workflow and MS analysis pipeline for 3-phenyl-2H-1,4-benzoxazine.

Self-Validating Experimental Protocol: GC-MS Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating system design. This guarantees that any observed fragmentation is a true representation of the analyte and not an artifact of column degradation or carryover 4[4].

Phase 1: System Suitability Testing (SST)

  • Calibration: Inject Perfluorotributylamine (PFTBA) to verify mass axis calibration and resolution across the 50–500 m/z range. Ensure the m/z 69, 219, and 502 peaks meet relative abundance specifications.

  • Blank Assessment: Perform a solvent blank injection (e.g., GC-grade dichloromethane) using the full temperature gradient to establish a baseline and confirm the absence of ghost peaks.

Phase 2: Sample Preparation & Internal Standardization

  • Dilution: Dissolve 5 mg of the synthesized 3-phenyl-2H-1,4-benzoxazine (or crude reaction mixture) in 1 mL of dichloromethane.

  • Standardization: Spike the solution with 10 µL of an internal standard (e.g., Fluoranthene-d10, 1 mg/mL). The internal standard validates retention time stability and provides a benchmark for ionization efficiency, ensuring that any absence of precursor peaks is due to complete conversion, not ion suppression.

Phase 3: Instrumental Acquisition (EI-MS)

  • Injection: Inject 1 µL of the sample in split mode (1:50) to prevent detector saturation.

  • Gradient: Program the GC oven to hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. This ensures baseline separation of the highly volatile 2-aminophenol from the heavier benzoxazine product.

  • Ionization: Operate the MS source in Electron Ionization (EI) mode at 70 eV, with the source temperature set to 230°C.

Comparative Fragmentation Analysis

Precursor 1: 2-Aminophenol

Under 70 eV EI conditions, 2-aminophenol (m/z 109) exhibits a highly stable molecular ion, which often serves as the base peak 5[5].

  • Causality: The primary fragmentation pathway involves the loss of carbon monoxide (-28 Da) from the phenolic moiety, yielding a cyclopentadiene-like fragment at m/z 81. A competing pathway involves the loss of hydrogen cyanide (HCN, -27 Da) from the amine group, yielding m/z 82.

Precursor 2: 2-Bromoacetophenone

The fragmentation of 2-bromoacetophenone is dominated by α -cleavage and the lability of the carbon-bromine bond 2[2].

  • Causality: The molecular ion appears as a distinct doublet at m/z 198 and 200. The most favorable cleavage occurs at the C-C bond adjacent to the carbonyl group, ejecting a bromomethyl radical ( CH 2​ Br) and generating the highly stable resonance-stabilized benzoyl cation at m/z 105 (Base Peak). Subsequent loss of CO from the benzoyl cation yields the phenyl cation at m/z 77.

Product: 3-Phenyl-2H-1,4-benzoxazine

The cyclized product (m/z 209) demonstrates a completely altered fragmentation landscape, confirming the structural rearrangement 3[3].

  • Causality: The robust bicyclic core resists immediate fragmentation, resulting in a strong[M] +∙ peak at m/z 209. The defining fragmentation is the contraction of the oxazine ring via the expulsion of carbon monoxide (-28 Da), producing a fragment at m/z 181. Extensive ring cleavage also produces a prominent peak at m/z 105. Unlike the precursor where m/z 105 is a benzoyl cation, here it represents a cleaved phenyl-containing fragment (e.g., a phenyldiazirine or phenylacetylene derivative) resulting from the rupture of the heterocyclic ring.

Fragmentation M Molecular Ion [M]+ m/z 209 F1 [M - CO]+ m/z 181 M->F1 -CO (28 Da) F2 [M - CHO]+ m/z 180 M->F2 -CHO (29 Da) F3 Oxazine Cleavage m/z 105 M->F3 Heterocycle Rupture F4 Phenyl Cation m/z 77 M->F4 -C8H6NO F3->F4 -CO / -C2H4

Primary EI-MS fragmentation pathways of 3-phenyl-2H-1,4-benzoxazine.

Quantitative Data Summaries

The following tables summarize the critical diagnostic ions used to differentiate the product from unreacted starting materials during reaction monitoring.

Table 1: MS Profile of Precursors
CompoundMolecular WeightDiagnostic m/zRelative AbundanceStructural Assignment
2-Aminophenol 109.13 g/mol 109High (Base Peak)[M] +∙
81Medium[M - CO] +∙
82Medium[M - HCN] +∙
2-Bromoacetophenone 199.04 g/mol 198 / 200Medium (1:1 Ratio)[M] +∙ (Isotopic Doublet)
119Low[M - Br] + (Phenacyl cation)
105High (Base Peak)[M - CH 2​ Br] + (Benzoyl cation)
77High[C 6​ H 5​ ] + (Phenyl cation)
Table 2: MS Profile of 3-Phenyl-2H-1,4-benzoxazine
CompoundMolecular WeightDiagnostic m/zRelative AbundanceStructural Assignment
3-Phenyl-2H-1,4-benzoxazine 209.25 g/mol 209High[M] +∙
208Medium[M - H] +
181Medium[M - CO] +∙ (Ring contraction)
180Low[M - CHO] +
105HighHeterocyclic cleavage fragment
77High[C 6​ H 5​ ] + (Phenyl cation)

References

  • Enantioselective Biocatalytic Reduction of 2H-1,4-Benzoxazines Using Imine Reductases | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • 2'-Bromoacetophenone | C8H7BrO | CID 75060 - PubChem - National Institutes of Health (NIH). URL:[Link]

  • 2-Aminophenol | C6H7NO | CID 5801 - PubChem - National Institutes of Health (NIH). URL:[Link]

  • Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical - PMC - National Institutes of Health (NIH). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-phenyl-2H-1,4-benzoxazine

An authoritative guide to the safe handling, operational logistics, and disposal of 3-phenyl-2H-1,4-benzoxazine (CAS: 19409-26-8)[1]. This document is designed for researchers, application scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, operational logistics, and disposal of 3-phenyl-2H-1,4-benzoxazine (CAS: 19409-26-8)[1]. This document is designed for researchers, application scientists, and drug development professionals who require rigorous, self-validating safety protocols grounded in chemical causality.

Chemical Profile & Hazard Causality

3-phenyl-2H-1,4-benzoxazine is a critical heterocyclic scaffold frequently utilized in high-throughput screening and the synthesis of bioactive molecules, including kinase inhibitors and benzoxazinic nitrones for oxidative stress therapeutics[2].

Understanding the physical and chemical properties of this compound is essential for designing effective safety protocols:

  • Lipophilicity: The C3-phenyl group acts as a strong lipophilic driver[3]. This high lipid solubility means the compound can rapidly permeate the lipid bilayers of human skin upon contact, making dermal exposure a significant vector for systemic absorption.

  • Irritation Potential: As a dry organic powder, it is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[4].

  • Aerosolization: Like many fine organic powders, it is prone to static cling and aerosolization during weighing and transfer, posing an inhalation risk if engineering controls fail.

Quantitative PPE Specifications & Mechanistic Justification

To mitigate the specific hazards posed by 3-phenyl-2H-1,4-benzoxazine, standard laboratory attire is insufficient. The following matrix outlines the required Personal Protective Equipment (PPE) and the mechanistic rationale behind each choice.

Protection ZoneRecommended PPE SpecificationStandard / RatingMechanistic Causality
Dermal (Hands) Double-layered Nitrile Gloves (Min 0.11 mm thickness)EN 374 / ASTM D6978Nitrile provides a robust barrier against non-polar/lipophilic organic solids. Double-gloving allows immediate shedding of the outer layer if contaminated, preventing skin permeation.
Ocular Tightly fitting safety goggles or full-face shieldEN 166 / ANSI Z87.1Protects the ocular mucosa from micro-particulate dust that may aerosolize due to electrostatic discharge during powder transfer[5].
Respiratory N95/P100 Particulate Respirator (if outside hood)NIOSH / EN 149Prevents inhalation of airborne particulates. Note: Primary handling must occur within a fume hood, rendering respirators a secondary/emergency control.
Body Flame-resistant, anti-static laboratory coatNFPA 2112Minimizes electrostatic buildup which can ignite organic dust or cause the lipophilic powder to cling to the operator's clothing.

Operational Workflow & Logical Containment

The safe handling of 3-phenyl-2H-1,4-benzoxazine relies on a layered defense strategy, combining engineering controls with specific PPE.

PPE_Workflow Hazard 3-phenyl-2H-1,4-benzoxazine (Lipophilic, H315/H319) EngControl Engineering Controls (Fume Hood, 0.4-0.6 m/s) Hazard->EngControl requires PPE_Hands Dermal Protection (Double Nitrile Gloves) Hazard->PPE_Hands requires PPE_Eyes Ocular Protection (EN 166 Goggles) Hazard->PPE_Eyes requires PPE_Body Body Protection (Flame-Resistant Coat) Hazard->PPE_Body requires Action_Weigh Anti-Static Weighing & Transfer EngControl->Action_Weigh PPE_Hands->Action_Weigh PPE_Eyes->Action_Weigh PPE_Body->Action_Weigh Action_Decon Solvent-Based Decontamination Action_Weigh->Action_Decon followed by

Logical workflow mapping hazard mitigation through engineering controls and PPE.

Self-Validating Experimental Protocols

To ensure operational safety and data integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to rule out exposure or contamination.

Protocol A: Safe Handling and Transfer
  • Environmental Validation: Before opening the chemical container, verify that the chemical fume hood face velocity is between 0.4 and 0.6 m/s. Self-Validation: Check the continuous airflow monitor; do not proceed if the alarm sounds or flow is sub-optimal.

  • PPE Donning Sequence: Wash hands thoroughly Don flame-resistant lab coat Don EN 166 safety goggles Don inner nitrile gloves Don outer nitrile gloves.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth. Causality: This prevents the highly lipophilic powder from aerosolizing and clinging to the operator's gloves.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the compound into a pre-tared, anti-static weighing boat.

  • Post-Transfer Decontamination: Once the container is sealed, immediately remove and discard the outer pair of gloves inside the fume hood. Don a fresh outer pair before touching any other lab equipment.

Protocol B: Spill Response and Solvent-Assisted Decontamination

Because 3-phenyl-2H-1,4-benzoxazine is lipophilic[3], water alone will not effectively decontaminate surfaces.

  • Containment: Isolate the spill area immediately. Do not dry sweep, as this will aerosolize the irritant powder[6].

  • Solvent-Assisted Collection: Cover the spilled powder with absorbent laboratory pads. Gently apply a non-reactive organic solvent (e.g., 70% Isopropanol or Ethanol) over the pads to break the surface tension and dissolve the lipophilic compound.

  • Wipe and Validate: Wipe the area from the perimeter inward. Self-Validation: Perform a secondary wipe with a clean pad and solvent; if any visual residue or discoloration remains on the pad, repeat the decontamination step.

  • Isolation: Place all contaminated pads and gloves into a sealed, clearly labeled hazardous waste bag.

Logistical Disposal Plan

The disposal of benzoxazine derivatives requires strict adherence to environmental regulations due to their chemical structure.

  • Segregation: Do not mix 3-phenyl-2H-1,4-benzoxazine waste with strong oxidizing agents or aqueous acidic waste streams. Store in a dedicated, tightly sealed high-density polyethylene (HDPE) container.

  • Destruction Mechanism: The material must be disposed of via a licensed chemical destruction plant utilizing controlled incineration with flue gas scrubbing [6].

  • Environmental Causality: The combustion of nitrogen-containing heterocyclic compounds (such as benzoxazines) can release toxic nitrogen oxides (NO and NO 2​ )[7]. Flue gas scrubbing is a mandatory logistical requirement to neutralize these emissions and prevent environmental toxicity. Do not discharge any dissolved compound into standard sewer systems[6].

References

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